Homo-PROTAC pVHL30 degrader 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCHHJGGFCCRS-DEYDLUNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82N8O14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Homo-PROTAC pVHL30 Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of the Homo-PROTAC pVHL30 degrader 1, also known as CM11. This molecule represents a novel approach in targeted protein degradation by inducing the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive overview of its mechanism, quantitative efficacy, and the detailed experimental protocols used for its characterization.
Introduction to this compound (CM11)
This compound (CM11) is a homobifunctional proteolysis-targeting chimera. It is composed of two identical VHL ligand molecules joined by a polyethylene (B3416737) glycol (PEG) linker.[1][2] This unique structure enables CM11 to simultaneously bind to two VHL proteins, inducing their dimerization. This dimerization event is the critical first step in a cascade that leads to the ubiquitination and subsequent proteasomal degradation of VHL itself, a process referred to as "self-degradation" or "chemical knockdown".[2]
Mechanism of Action
The mechanism of action of this compound involves a series of orchestrated molecular events, leading to the selective degradation of the pVHL30 isoform.
2.1. Ternary Complex Formation: The process is initiated by the binding of CM11 to two separate VHL proteins, forming a highly cooperative 2:1 ternary complex of (VHL)₂:CM11.[3] This induced dimerization is a key feature of its mechanism.
2.2. E3 Ligase Dimerization and Ubiquitination: The dimerization of the VHL E3 ligase complex brings two Cullin-RING ligase (CRL) complexes into close proximity. This arrangement facilitates a "suicide-type" mechanism where one VHL complex acts as the E3 ligase, and the other VHL protein within the dimer serves as the substrate for ubiquitination.
2.3. Polyubiquitination and Proteasomal Degradation: The recruited E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine (B10760008) residues on the substrate VHL protein. The formation of a polyubiquitin (B1169507) chain signals the VHL protein for recognition and degradation by the 26S proteasome.[3] This degradation is dependent on the activity of the proteasome and the neddylation of Cullin 2.[3][4]
2.4. Isoform Selectivity: CM11 demonstrates a preferential degradation of the longer pVHL30 isoform over the shorter pVHL19 isoform.[2]
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cellular assays.
| Parameter | Value | Cell Line | Assay | Reference |
| DC₅₀ (50% Degradation Concentration) | < 100 nM | HeLa | Western Blot | [2][3][4][5][6] |
| Dₘₐₓ (Maximum Degradation) | >90% (near-complete depletion) | HeLa | Western Blot | [2] |
| Ternary Complex Cooperativity (α) | ~18-20 | - | Isothermal Titration Calorimetry (ITC) | |
| Binding Stoichiometry (VHL:CM11) | 2:1 | - | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Lysis for Western Blotting
This protocol is adapted for HeLa, U2OS, and HEK293 cell lines.
4.1.1. Cell Culture:
-
Cells are propagated in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and 100 µg/mL penicillin/streptomycin.
-
Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are passaged for no more than 30 passages to ensure consistency.
4.1.2. Cell Lysis:
-
Wash adherent cells in the culture dish with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (1 mM PMSF, 1 mM Na₃VO₄, and 1X Protease Inhibitor Cocktail).
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.
-
Sonicate the lysate briefly on ice to shear genomic DNA.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction and discard the pellet.
-
Determine the protein concentration using a BCA protein assay.
Western Blotting for VHL Degradation
4.2.1. Sample Preparation and Electrophoresis:
-
Mix the cell lysate with 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a pre-cast SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4.2.2. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4.2.3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for VHL overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4.2.4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify the levels of VHL protein.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of the binding thermodynamics between CM11 and the VCB (VHL-ElonginC-ElonginB) complex.
4.3.1. Sample Preparation:
-
Protein: The VCB protein complex is prepared at a concentration of 20 µM in a buffer containing 20 mM Bis-Tris propane, 150 mM NaCl, and 1 mM TCEP, at pH 7.4.[4]
-
Ligand: Homo-PROTAC CM11 is diluted from a DMSO stock to a final concentration of 150 µM in the same buffer as the protein. The final DMSO concentration is kept low (e.g., 0.15% v/v) to minimize buffer mismatch effects.[4]
4.3.2. ITC Experiment:
-
The experiment is performed using an ITC200 microcalorimeter.
-
The VCB protein solution is loaded into the sample cell.
-
The CM11 solution is loaded into the injection syringe.
-
The titration consists of a series of injections (e.g., 19 injections of 2 µL each) of the CM11 solution into the VCB solution at regular time intervals (e.g., 120 seconds).[4]
-
The heat changes associated with each injection are measured.
4.3.3. Data Analysis:
-
The raw ITC data is integrated and analyzed using appropriate software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The cooperativity factor (α) is calculated from the binding isotherms.
Conclusion
This compound (CM11) represents a significant advancement in the field of targeted protein degradation. Its unique homobifunctional design allows for the potent and selective self-degradation of the VHL E3 ligase. The detailed mechanism and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to understand and harness the therapeutic potential of this innovative molecule. The ability to induce the degradation of an E3 ligase opens up new avenues for therapeutic intervention and provides a powerful tool for studying the ubiquitin-proteasome system.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CM-11 | this compound | CAS 2244684-49-7 | VHL inhibitor | Homo-PROTAC pVHL30 Degrader | InvivoChem [invivochem.com]
- 5. origene.com [origene.com]
- 6. CM 11 | Active Degraders | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to homo-PROTACs: A Novel Modality for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of selectively eliminating disease-causing proteins. Within this class of molecules, a unique subclass known as homo-PROTACs presents a distinct and compelling approach to targeted protein degradation. Unlike conventional hetero-PROTACs, which employ two different ligands to bridge a target protein and an E3 ubiquitin ligase, homo-PROTACs are bivalent molecules constructed from two identical ligands that target the same E3 ligase. This homodimerization strategy induces the self-degradation of the E3 ligase, offering a novel mechanism with the potential for enhanced selectivity and reduced off-target effects. This technical guide provides a comprehensive overview of homo-PROTACs, including their mechanism of action, design and synthesis, key quantitative data, detailed experimental protocols for their characterization, and the signaling pathways they modulate.
Introduction to homo-PROTACs
Conventional PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] In contrast, homo-PROTACs are composed of two identical E3 ligase ligands joined by a linker.[2][3] This design induces the dimerization of the E3 ligase, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[3] The primary advantage of this approach is the potential to circumvent off-target effects that can arise from the POI ligand in hetero-PROTACs and to achieve a highly selective knockdown of a specific E3 ligase.[2] The concept has been successfully demonstrated for prominent E3 ligases such as von Hippel-Lindau (VHL) and Cereblon (CRBN).[4][5]
Mechanism of Action
The mechanism of action of homo-PROTACs involves the recruitment of two molecules of the same E3 ligase into a ternary complex with the homo-PROTAC. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to a lysine (B10760008) residue on the opposing E3 ligase molecule within the dimer. This process of auto-ubiquitination marks the E3 ligase for recognition and degradation by the 26S proteasome.
Caption: General mechanism of homo-PROTAC action.
Quantitative Data on Representative homo-PROTACs
The efficacy of homo-PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). Below is a summary of key data for well-characterized VHL and CRBN homo-PROTACs.
| homo-PROTAC | Target E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| CM11 | VHL | HeLa | < 100 nM | >90% (of pVHL30) | [6][7][8] |
| 786-O | < 100 nM | Not Reported | [8] | ||
| Compound 15a | CRBN | MM1.S | ~10-100 nM | >90% | [5][9] |
| HEK293T | Not Reported | Not Reported | [5] |
Experimental Protocols
Synthesis of a VHL homo-PROTAC (CM11)
While a detailed, step-by-step protocol for the synthesis of CM11 is not fully available in a single public source, the general strategy involves the coupling of two VHL ligand molecules (VH032) to a polyethylene (B3416737) glycol (PEG) linker.[10] The synthesis would typically proceed as follows:
Caption: Simplified workflow for CM11 synthesis.
General Steps:
-
Synthesis of the VHL Ligand (VH032): The VHL ligand is synthesized according to established chemical procedures.
-
Functionalization of the Linker: A PEG linker is functionalized at both ends with reactive groups suitable for coupling to the VHL ligand.
-
Coupling Reaction: The functionalized linker is reacted with two equivalents of the VHL ligand under appropriate reaction conditions to form the final homo-PROTAC molecule.
-
Purification and Characterization: The synthesized homo-PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of the target E3 ligase.[11][12]
Materials:
-
Cell line of interest
-
homo-PROTAC compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target E3 ligase and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a serial dilution of the homo-PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Characterization
Several biophysical techniques can be used to confirm and characterize the formation of the E3 ligase:homo-PROTAC:E3 ligase ternary complex.[1]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding of the homo-PROTAC to the E3 ligase and the formation of the ternary complex.[10]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the stoichiometry and affinity of the interaction.[10]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that can be used in a high-throughput format to detect the proximity of two E3 ligase molecules induced by the homo-PROTAC.[1]
-
NanoBRET (Bioluminescence Resonance Energy Transfer): A live-cell assay to monitor the formation of the ternary complex in a physiological context.
Ubiquitination Assay
This assay confirms that the homo-PROTAC induces auto-ubiquitination of the E3 ligase.
In Vitro Ubiquitination Assay:
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and the target E3 ligase
-
Ubiquitin and ATP
-
homo-PROTAC compound
-
Reaction buffer
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, E3, ubiquitin, and ATP in the reaction buffer.
-
Add the homo-PROTAC or vehicle control.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the E3 ligase to detect higher molecular weight ubiquitinated species.
In-Cell Ubiquitination Assay:
-
Treat cells with the homo-PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the target E3 ligase.
-
Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect polyubiquitinated E3 ligase.
Signaling Pathways and Cellular Consequences
The degradation of an E3 ligase by a homo-PROTAC can have significant downstream effects on cellular signaling pathways.
VHL homo-PROTACs
The von Hippel-Lindau (VHL) E3 ligase is a critical component of the cellular oxygen-sensing pathway, primarily targeting the hypoxia-inducible factor 1α (HIF-1α) for degradation under normoxic conditions. Degradation of VHL by a homo-PROTAC like CM11 has been shown to also lead to the degradation of Cullin-2 (CUL2), a scaffold protein in the CRL2-VHL complex.[8] Interestingly, this does not typically induce a hypoxic response, as the degradation of VHL is not complete enough to cause significant HIF-1α stabilization.[4][8]
Caption: Downstream effects of VHL self-degradation.
CRBN homo-PROTACs
Cereblon (CRBN) is the substrate receptor of the CRL4-CRBN E3 ligase complex and is the target of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide.[5] IMiDs modulate the substrate specificity of CRBN to induce the degradation of neosubstrates such as IKZF1 and IKZF3. Homo-PROTACs that induce the degradation of CRBN have been shown to have minimal effects on the levels of these neosubstrates.[5][9] The primary consequence of CRBN self-degradation is the abrogation of IMiD-induced effects.
Caption: Downstream effects of CRBN self-degradation.
Conclusion
Homo-PROTACs represent an innovative and powerful extension of the PROTAC technology. By inducing the self-degradation of E3 ligases, they provide a unique tool for studying the biology of the ubiquitin-proteasome system and offer a promising therapeutic strategy with the potential for high selectivity and reduced off-target effects. The continued development and characterization of novel homo-PROTACs will undoubtedly expand our understanding of targeted protein degradation and open new avenues for drug discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Homo-PROTACs for the Chemical Knockdown of Cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
The Architecture and Assembly of Homo-PROTAC pVHL30 Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structure and synthesis of the pioneering Homo-PROTAC, pVHL30 degrader 1, also known as CM11. This molecule represents a significant advancement in the field of targeted protein degradation, demonstrating the principle of inducing self-degradation of an E3 ubiquitin ligase. Herein, we detail its molecular structure, a step-by-step synthesis protocol, and the key experimental methodologies used to characterize its biological activity. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the underlying scientific principles.
Molecular Structure and Properties
Homo-PROTAC pVHL30 degrader 1 (CM11) is a symmetrical, bivalent molecule designed to induce the dimerization and subsequent proteasomal degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its structure consists of two identical VHL-binding moieties derived from the VHL ligand VH032, connected by a flexible polyethylene (B3416737) glycol (PEG) linker. This design facilitates the recruitment of two VHL molecules, initiating an intra-complex ubiquitination event that marks VHL for degradation.
| Property | Value |
| Molecular Formula | C58H82N8O14S2 |
| Molecular Weight | 1179.45 g/mol [1] |
| IUPAC Name | (2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide[2] |
| Synonyms | CM11, this compound |
| CAS Number | 2244684-49-7 |
| Chemical Structure | Composed of two VHL ligands joined by a linker. |
Synthesis of this compound (CM11)
The synthesis of CM11 is a multi-step process involving the preparation of the VHL ligand and the linker, followed by their conjugation. The following is a detailed protocol for its synthesis.
Experimental Protocol: Synthesis of CM11
Step 1: Synthesis of the VHL Ligand Precursor
The synthesis begins with the preparation of a suitable VHL ligand precursor, typically an amine-functionalized derivative of VH032. This process involves several standard organic chemistry reactions, including amide bond formation and protecting group manipulations.
Step 2: Synthesis of the Linker
A commercially available polyethylene glycol (PEG) linker with terminal carboxylic acid groups is activated. For CM11, a PEG5 linker is utilized. The carboxylic acid groups are typically converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, to facilitate amide bond formation.
Step 3: Conjugation of the VHL Ligand to the Linker
Two equivalents of the amine-functionalized VHL ligand are reacted with one equivalent of the activated PEG linker in a suitable solvent, such as dimethylformamide (DMF), in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature until completion, which is monitored by liquid chromatography-mass spectrometry (LC-MS).
Step 4: Purification
The final product, this compound (CM11), is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to yield a highly pure compound. The identity and purity of the final product are confirmed by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Biological Activity and Characterization
The biological activity of CM11 is characterized by its ability to induce the degradation of VHL in a potent and specific manner. The key quantitative metrics and the protocols for their determination are outlined below.
Quantitative Data
| Parameter | Value | Cell Line(s) | Reference |
| DC50 (Degradation Concentration 50%) | < 100 nM | Various | [3] |
| In Vitro Cooperativity (α) | ~20-fold | - | [4] |
| Cellular Activity vs. Parent Ligand | > 1000-fold increase | - | [3] |
Experimental Protocols
3.2.1. Cell Culture and Treatment
-
Cell Lines: A variety of human cell lines, such as HeLa and HEK293, that endogenously express VHL are used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of CM11 or a vehicle control (e.g., DMSO). Cells are then incubated for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
3.2.2. Western Blotting for VHL Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for VHL. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the level of VHL is normalized to the loading control.
3.2.3. AlphaLISA for VHL Dimerization
-
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used to measure the CM11-induced dimerization of VHL in vitro. The assay utilizes donor and acceptor beads that, when brought into proximity by the VHL-CM11-VHL complex, generate a chemiluminescent signal.
-
Reagents: Recombinant VHL protein tagged with two different epitopes (e.g., GST and His), CM11, AlphaLISA donor beads conjugated to an antibody against one tag, and acceptor beads conjugated to an antibody against the other tag.
-
Procedure: A fixed concentration of the tagged VHL proteins is incubated with varying concentrations of CM11 in an assay buffer. The donor and acceptor beads are then added, and the mixture is incubated in the dark. The signal is read on a plate reader capable of AlphaLISA detection.
-
Data Analysis: The intensity of the AlphaLISA signal is plotted against the concentration of CM11 to determine the extent of VHL dimerization.
3.2.4. Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Principle: ITC is used to measure the thermodynamic parameters of the binding interaction between CM11 and VHL, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Procedure: A solution of CM11 is titrated into a solution of purified VHL protein in a microcalorimeter. The heat released or absorbed during the binding event is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of VHL degradation induced by CM11 and a typical experimental workflow.
Signaling Pathway: Homo-PROTAC Induced VHL Degradation
Caption: Mechanism of CM11-induced VHL self-degradation.
Experimental Workflow: Characterization of CM11
Caption: Workflow for the synthesis and characterization of CM11.
References
- 1. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications | Revvity [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biochemical and Cellular Activity of CM11: An In-depth Technical Guide on a VHL-Recruiting Homo-PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical and cellular activity of CM11, a potent and selective homo-PROTAC (Proteolysis Targeting Chimera) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce its own degradation. As a bivalent small-molecule dimerizer of VHL, CM11 offers a unique chemical tool for the selective knockdown of VHL, particularly its longer isoform, pVHL30. This document details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visual representations of the relevant pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, chemical biology, and drug discovery.
Introduction
Targeted protein degradation utilizing PROTACs has emerged as a transformative therapeutic modality, offering the potential to target proteins previously considered "undruggable."[1] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1]
CM11 is a novel homo-PROTAC, meaning it is a bivalent molecule composed of two identical ligands that bind to the VHL E3 ubiquitin ligase.[2][3] This unique design induces the dimerization of VHL, leading to its auto-ubiquitination and subsequent degradation in a "suicide-type" mechanism.[3] Notably, CM11 demonstrates remarkable isoform selectivity, potently degrading the longer pVHL30 isoform while having a lesser effect on the shorter pVHL19 isoform.[3][4] This selectivity allows for the investigation of the specific biological roles of VHL isoforms without initiating a widespread hypoxic response, a common consequence of non-selective VHL inhibition.[3]
This guide will delve into the specifics of CM11's biochemical and cellular activities, providing quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of this important chemical probe.
Mechanism of Action
CM11 functions by inducing the dimerization of the VHL E3 ligase, which is part of the Cullin 2 RING VHL (CRL2^VHL^) complex.[4] This dimerization brings two VHL molecules into close proximity, allowing one to act as the substrate for the other, leading to poly-ubiquitination and subsequent degradation by the 26S proteasome.[3] This process is highly dependent on the formation of a stable and cooperative 2:1 VHL:CM11 ternary complex.[3][4] The degradation of VHL is also dependent on the activity of the proteasome and the neddylation of Cullin 2.[3]
Quantitative Data
The following tables summarize the key quantitative data reported for the biochemical and cellular activity of CM11.
Table 1: Cellular Degradation Potency of CM11
| Parameter | Cell Line | Target Protein | Value | Reference |
| DC50 | HeLa | pVHL30 | 10-100 nM (at 24h) | [5][6] |
| Dmax | HeLa | pVHL30 | Not explicitly quantified, but described as "complete depletion" | [3] |
| Time to Max Degradation | U2OS | pVHL30 | 1 hour | [3] |
Table 2: Biophysical Characterization of CM11 and Ternary Complex Formation
| Assay | Interaction | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | VHL : CM11 | Stoichiometry | 2:1 | [3] |
| AlphaLISA / SEC / ITC | VHL : CM11 | Cooperativity (α) | ~18-20 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biochemical and cellular activity of CM11. These protocols are based on established methods for PROTAC characterization.
Cellular Degradation Assay (Western Blot)
This is the standard method to quantify the reduction in cellular protein levels following PROTAC treatment.
Materials:
-
HeLa or U2OS cells
-
CM11 (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-VHL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach approximately 80% confluency.
-
Compound Treatment: Treat cells with a dose-response range of CM11 (e.g., 1 nM to 10 µM) for desired time points (e.g., 4, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against VHL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for a loading control.
-
Quantify band intensities using densitometry software. Normalize VHL band intensity to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between CM11 and VHL.
Materials:
-
ITC instrument (e.g., MicroCal ITC200)
-
Purified VCB (VHL-Elongin B-Elongin C) complex
-
CM11
-
ITC buffer: 20 mM Bis-tris propane, 150 mM NaCl, 1 mM TCEP, pH 7.4.
Protocol:
-
Sample Preparation:
-
Prepare a 20 µM solution of VCB complex in ITC buffer.
-
Prepare a 150 µM solution of CM11 in ITC buffer with a final DMSO concentration of 0.15% v/v.
-
-
ITC Experiment:
-
Load the VCB solution into the sample cell and the CM11 solution into the syringe.
-
Perform the titration with 19 injections of 2 µL of the CM11 solution into the VCB solution at 120-second intervals.
-
-
Data Analysis:
-
Analyze the raw data using the instrument's software to determine the thermodynamic parameters of binding.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the formation of the VHL-CM11-VHL ternary complex within cells.
Materials:
-
Cells treated with CM11 or vehicle control
-
Non-denaturing lysis buffer
-
Anti-VHL antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Lysis: Lyse treated cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate cell lysates with an anti-VHL antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for VHL. An increase in higher molecular weight VHL species in the CM11-treated sample can indicate dimerization.
Signaling Pathways and Logical Relationships
CM11's primary activity is the induction of VHL self-degradation. A crucial aspect of its utility as a chemical probe is that it does so without significantly activating the hypoxia-inducible factor (HIF) pathway, which is a major downstream consequence of general VHL inhibition.
Conclusion
CM11 is a powerful and selective chemical probe for inducing the degradation of the VHL E3 ubiquitin ligase, particularly the pVHL30 isoform.[2][3] Its mechanism as a homo-PROTAC provides a novel strategy for modulating the levels of E3 ligases themselves.[3] The high potency and selectivity of CM11, coupled with its minimal impact on the HIF pathway, make it an invaluable tool for dissecting the specific functions of VHL isoforms in various biological contexts.[3] The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to utilize or further characterize this important molecule in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unraveling Isoform Selectivity in pVHL30 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (pVHL) tumor suppressor protein is a critical component of the cellular machinery that responds to changes in oxygen levels. It functions as the substrate recognition component of an E3 ubiquitin ligase complex, targeting proteins for degradation. The VHL gene encodes two major isoforms, a full-length 30 kDa protein (pVHL30) and a shorter 19 kDa protein (pVHL19), which lacks the N-terminal 53 amino acids. While both isoforms play a role in tumor suppression, emerging evidence points to distinct regulatory mechanisms and interaction partners, leading to isoform-specific functions and degradation pathways. This technical guide delves into the core aspects of pVHL30 degradation, focusing on the molecular determinants of its selective regulation.
Quantitative Analysis of pVHL Isoform Stability
Understanding the differential stability of pVHL isoforms is fundamental to elucidating their specific roles. Cycloheximide (B1669411) (CHX) chase assays are a standard method to determine protein half-life by inhibiting protein synthesis and observing the rate of degradation over time.
A study investigating the effect of a VHL inhibitor (VH298) on the stability of endogenous pVHL isoforms in HeLa cells provided quantitative data on their half-lives.[1] The results, summarized in the table below, indicate that pVHL19 is inherently more stable than pVHL30, and its stability is further enhanced by inhibitor binding.
| Isoform | Condition | Half-life (hours) |
| pVHL30 | DMSO (Control) | ~4 |
| pVHL30 | VH298 (VHL Inhibitor) | ~6 |
| pVHL19 | DMSO (Control) | >6 |
| pVHL19 | VH298 (VHL Inhibitor) | >6 |
Table 1: Half-life of endogenous pVHL isoforms in HeLa cells as determined by cycloheximide chase assay. Data extracted from[1].
Another study using a pulse-chase analysis with [35S]methionine labeling in 293 human embryonic kidney cells concluded that pVHL30 and pVHL19 have similar half-lives under the tested conditions, without providing specific quantitative values.[2] The discrepancy with the data from the VHL inhibitor study may be due to different cell types or experimental conditions, highlighting the context-dependent nature of protein stability.
Isoform-Specific Interactions Dictate pVHL30's Fate
The key to understanding the selective degradation of pVHL30 lies in its unique N-terminal domain, which mediates interactions with specific proteins that do not bind to pVHL19. These interactions can influence pVHL30's stability, localization, and function.
The pVHL30-MDM2 Interaction
The pVHL30-ARF Interaction
The tumor suppressor p14ARF (ARF) is another protein that specifically interacts with pVHL30 but not pVHL19.[6][7] This interaction is also mediated by the N-terminal domain of pVHL30. The binding of ARF to pVHL30 has been shown to disrupt the VHL E3 ligase complex, suggesting a mechanism for regulating pVHL's ubiquitin ligase activity. As with MDM2, a quantitative Kd value for the pVHL30-ARF interaction is not currently published.
Post-Translational Modifications: Fine-Tuning pVHL Stability
Post-translational modifications (PTMs) play a crucial role in regulating the stability and function of both pVHL isoforms. While many PTMs occur on residues present in both isoforms, the unique N-terminal domain of pVHL30 is also subject to modifications.
-
Ubiquitination and SUMOylation: pVHL itself is a target for ubiquitination and SUMOylation. Lysine (B10760008) residues K171 and K196, present in both isoforms, have been identified as sites for both ubiquitination and SUMOylation.[8] Ubiquitination generally targets proteins for degradation, while SUMOylation can have various effects, including altering protein stability and localization. The interplay between these two modifications on the same lysine residues suggests a complex regulatory switch.
-
Phosphorylation: The N-terminal domain of pVHL30 contains serine residues that are targets for phosphorylation by casein kinase II (CK2).[9] This phosphorylation has been suggested to be important for pVHL30's tumor suppressor function.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules involved in pVHL30 degradation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a common experimental workflow.
Caption: Signaling pathway illustrating the isoform-specific regulation of pVHL30 degradation.
Caption: Experimental workflow for determining protein half-life using a cycloheximide (CHX) chase assay.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are synthesized protocols for key experiments discussed in this guide.
Protocol for Co-Immunoprecipitation of pVHL Isoforms
This protocol is designed to isolate a specific pVHL isoform and its interacting proteins from a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Antibody specific to a tag on the ectopically expressed pVHL isoform (e.g., anti-HA, anti-FLAG) or a VHL antibody that recognizes both isoforms.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer (e.g., lysis buffer without SDS or PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse on ice with lysis buffer for 30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Incubate 1-2 mg of cleared lysate with 1-2 µg of the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein (pVHL) and suspected interacting partners.
-
Protocol for In Vitro Ubiquitination Assay of pVHL Substrates
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is targeted by the VHL E3 ligase complex.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme.
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c).
-
Recombinant ubiquitin.
-
Recombinant, purified VHL-Elongin B-Elongin C (VBC) complex.
-
Substrate protein (e.g., a fragment of HIF-1α).
-
ATP-regenerating system (ATP, creatine (B1669601) phosphate, creatine kinase).
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine the following components on ice:
-
Ubiquitination buffer.
-
E1 enzyme (e.g., 100 nM).
-
E2 enzyme (e.g., 500 nM).
-
Ubiquitin (e.g., 10 µM).
-
ATP-regenerating system.
-
Substrate protein (e.g., 1-2 µM).
-
VBC complex (concentration to be optimized).
-
-
Bring the final reaction volume to 20-30 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.
-
Conclusion
The isoform-specific degradation of pVHL30 is a nuanced process driven by its unique N-terminal domain. This domain acts as a docking site for specific regulatory proteins like MDM2 and ARF, which can modulate the stability and E3 ligase activity of the pVHL30 complex. Furthermore, post-translational modifications within this N-terminal region provide another layer of regulation. Understanding these isoform-specific mechanisms is paramount for developing targeted therapies for VHL-related diseases, as it opens the possibility of selectively modulating the function of one isoform over the other. Further research is needed to fully elucidate the quantitative aspects of these interactions and the signaling cascades that govern the differential post-translational modifications of pVHL30.
References
- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pVHL19 is a biologically active product of the von Hippel–Lindau gene arising from internal translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The E3 ubiquitin-protein ligase MDM2 is a novel interactor of the von Hippel–Lindau tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoform-specific interactions of the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoform-specific interactions of the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin/SUMO modification regulates VHL protein stability and nucleocytoplasmic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The long form of pVHL is artifactually modified by serine protease inhibitor AEBSF - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of Cellular Oxygen: A Technical Guide to the VHL E3 Ligase in Protein Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in maintaining protein homeostasis. A critical tumor suppressor, VHL is a key component of the cellular oxygen-sensing machinery, and its dysfunction is implicated in various cancers and other diseases. This document provides a comprehensive overview of the VHL E3 ligase complex, its mechanism of substrate recognition and degradation, and its central role in the hypoxia-inducible factor (HIF) signaling pathway. Furthermore, it delves into detailed experimental protocols for studying VHL function and presents quantitative data on its interactions, offering a valuable resource for researchers in academia and the pharmaceutical industry.
The VHL E3 Ligase Complex: Structure and Function
The VHL protein does not act in isolation; it functions as the substrate recognition component of a larger E3 ubiquitin ligase complex, often referred to as the VCB-CUL2 complex.[1] This multi-subunit machinery is responsible for targeting specific proteins for degradation via the ubiquitin-proteasome system.
Components of the VCB-CUL2 Complex:
-
VHL: The von Hippel-Lindau protein itself, which directly binds to target substrates.[2] It consists of two major domains: an α-domain and a β-domain.[2][3] The α-domain is crucial for interaction with Elongin C, while the β-domain forms the substrate-binding pocket.[2][4]
-
Elongin B and Elongin C: These proteins act as adaptor molecules, bridging VHL to the Cullin-2 scaffold.[5][6]
-
Cullin-2 (CUL2): A scaffold protein that brings the substrate-recognition unit (VHL-ElonginB/C) and the catalytic unit (Rbx1) into proximity.[7][8]
-
Rbx1 (RING-box protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.[9]
Mutations in the VHL gene can disrupt the assembly or function of this complex, leading to the accumulation of its target proteins and contributing to tumorigenesis.[1]
The Hypoxia-Inducible Factor (HIF) Pathway: VHL's Canonical Role
The most well-characterized function of the VHL E3 ligase is the regulation of the alpha subunits of hypoxia-inducible factor (HIF-α).[10][11] HIF is a heterodimeric transcription factor that plays a pivotal role in the cellular response to low oxygen levels (hypoxia) by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival.[12]
Under normoxic (normal oxygen) conditions, specific proline residues on HIF-α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[9][12] This post-translational modification creates a binding site for the β-domain of the VHL protein.[4][9] Upon binding, the VCB-CUL2 complex polyubiquitinates HIF-α, marking it for rapid degradation by the proteasome.[13] This process effectively keeps HIF-α levels low when oxygen is plentiful.[1]
In hypoxic conditions, the PHDs are inactive due to the lack of their co-substrate, oxygen.[13] Consequently, HIF-α is not hydroxylated and is not recognized by VHL.[9] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of hypoxia-responsive genes.[11]
Quantitative Analysis of VHL-Substrate Interactions
The interaction between VHL and its substrates, particularly HIF-α, is a tightly regulated process with specific binding affinities. Understanding these quantitative parameters is crucial for the development of targeted therapeutics. Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are common techniques used to measure these interactions.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| VCB Complex & Hydroxylated HIF-1α (556-574) | Not Specified | 33 nM | [14] |
| VCB Complex & Non-hydroxylated HIF-1α (556-574) | Not Specified | 34 µM | [14] |
| VHL & FAM-DEALA-Hyp-YIPD (HIF-1α peptide) | Fluorescence Polarization | 180-560 nM | [15] |
| VHL & FAM-DEALAHypYIPMDDDFQLRSF (HIF-1α peptide) | Fluorescence Polarization | 3 nM | [15] |
The significant difference in binding affinity between hydroxylated and non-hydroxylated HIF-1α highlights the exquisite specificity of the VHL E3 ligase, which forms the basis of the cellular oxygen-sensing mechanism.[14]
HIF-Independent Functions of VHL
While the regulation of HIF is a cornerstone of VHL's tumor suppressor function, emerging evidence points to a broader role in protein homeostasis and cellular regulation that is independent of HIF. These functions include:
-
Regulation of Extracellular Matrix (ECM) Assembly: VHL has been implicated in controlling the deposition and organization of the ECM.
-
Maintenance of Primary Cilia: VHL plays a role in the formation and function of primary cilia, microtubule-based organelles that act as cellular sensors.[16]
-
Genomic Stability: VHL contributes to the maintenance of chromosomal integrity.[10]
-
Regulation of other signaling pathways: VHL has been shown to interact with and regulate components of other signaling cascades, including NF-κB and p53.[9][16]
-
Ubiquitination of other substrates: Besides HIF-α, VHL has been shown to target other proteins for degradation, such as atypical protein kinase C (aPKC).[6][17]
Experimental Protocols for Studying VHL E3 Ligase Function
Investigating the intricate functions of the VHL E3 ligase requires a combination of biochemical, molecular, and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest is a direct substrate of the VHL E3 ligase complex.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant ubiquitin
-
Recombinant VCB-CUL2 complex (E3 ligase)
-
Putative substrate protein
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Set up the reaction mixture on ice in a total volume of 50 µL:
-
Ubiquitination buffer (1X)
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
VCB-CUL2 complex (e.g., 200 nM)
-
Substrate protein (e.g., 1 µM)
-
ATP (2 mM)
-
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against the substrate protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.[18]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with VHL within a cellular context.
Materials:
-
Cell culture expressing tagged or endogenous VHL and potential interacting partners
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to VHL (or the tag)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against VHL and the putative interacting protein
Procedure:
-
Lyse the cells to release protein complexes.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-VHL antibody to form antibody-VHL-protein complexes.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against VHL and the suspected interacting protein.[19][20]
Mass Spectrometry-based Proteomics for Substrate Identification
To identify novel VHL substrates in an unbiased manner, immunoprecipitation of VHL can be coupled with mass spectrometry.
Procedure:
-
Perform a Co-IP experiment as described above, using cells with and without functional VHL (e.g., VHL-deficient cell line reconstituted with either wild-type VHL or an empty vector).
-
Elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and perform in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the eluate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the wild-type VHL immunoprecipitate compared to the control. These are candidate VHL substrates or interacting partners.[21][22]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand (e.g., a peptide substrate) to a protein (e.g., the VCB complex), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified VCB complex
-
Purified ligand (e.g., hydroxylated HIF-1α peptide)
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Dialyze both the protein and the ligand extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and ligand.
-
Load the protein into the sample cell of the ITC instrument and the ligand into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[23][24][25]
VHL in Drug Development
The central role of the VHL/HIF axis in cancer has made it an attractive target for drug development. Strategies include:
-
HIF-2α inhibitors: Small molecules that directly inhibit the transcriptional activity of HIF-2α have shown clinical efficacy in VHL-associated renal cell carcinoma.
-
PROTACs (Proteolysis-Targeting Chimeras): VHL is a commonly used E3 ligase in the design of PROTACs. These heterobifunctional molecules consist of a ligand that binds to VHL, a linker, and a ligand that binds to a target protein of interest, leading to the target's ubiquitination and degradation.
Conclusion
The VHL E3 ligase is a master regulator of protein homeostasis, with its most prominent role being the oxygen-dependent degradation of HIF-α. This function places VHL at the heart of cellular oxygen sensing and makes it a critical tumor suppressor. A deeper understanding of the VHL complex, its diverse substrates, and the intricate signaling pathways it governs is essential for the development of novel therapeutic strategies for cancer and other diseases. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of VHL biology and translate these findings into clinical applications.
References
- 1. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]
- 5. Structure of the VHL-ElonginC-ElonginB complex: implications for VHL tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The von Hippel-Lindau tumour-suppressor protein interaction with protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The von Hippel-Lindau tumor suppressor protein mediates ubiquitination of activated atypical protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Exploring the Consequences of pVHL30 Degradation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The von Hippel-Lindau tumor suppressor protein (pVHL) is a critical regulator of cellular responses to oxygen availability and plays a pivotal role in preventing tumorigenesis. As the substrate recognition component of the VCB-CUL2 E3 ubiquitin ligase complex, its primary function is to target the alpha subunits of Hypoxia-Inducible Factor (HIF) for proteasomal degradation under normoxic conditions. The full-length isoform, pVHL30, possesses unique functions attributed to its N-terminal domain that are distinct from the shorter pVHL19 isoform. The stability and cellular levels of pVHL30 are themselves tightly regulated, and its degradation is a significant event with profound downstream consequences. This technical guide explores the known mechanisms of pVHL30 degradation and provides an in-depth analysis of the subsequent HIF-dependent and HIF-independent effects on cellular signaling, protein stability, and physiology. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in oncology and cell biology.
Introduction to pVHL30
The VHL gene is a tumor suppressor gene located on chromosome 3p25.[1] Its inactivation is the primary cause of von Hippel-Lindau disease, a hereditary syndrome predisposing individuals to various tumors, including clear cell renal cell carcinomas (ccRCC), pheochromocytomas, and hemangioblastomas.[2][3] The VHL gene encodes two major protein isoforms through alternative translation initiation sites: a full-length 213-amino acid protein (pVHL30) and a shorter 160-amino acid protein (pVHL19), which lacks the first 53 N-terminal residues.[1][4]
Both pVHL30 and pVHL19 can assemble into the VCB complex, which consists of pVHL, Elongin B, Elongin C, and Cullin-2, forming a functional E3 ubiquitin ligase.[1][5][6] The most well-characterized function of this complex is the oxygen-dependent ubiquitination and subsequent proteasomal degradation of HIF-α subunits.[7][8] However, the unique 53-amino acid N-terminal tail of pVHL30, which is largely unstructured, confers specific protein-protein interactions, such as with MDM2 and p14ARF, suggesting isoform-specific roles in pathways like p53 regulation.[9][10][11]
The degradation of pVHL30 itself is a key regulatory mechanism. Under certain physiological conditions, such as hypoxia or specific cell cycle phases, pVHL30 levels are downregulated.[12][13] This guide focuses on the mechanisms driving this degradation and its multifaceted consequences.
Mechanisms of pVHL30 Degradation
While often referred to as "self-degradation," the term more accurately describes the regulated turnover of the pVHL protein. This process is not fully understood to be an auto-ubiquitination event but is known to be mediated by the cellular protein degradation machinery under specific contexts.
-
Hypoxia-Induced Degradation: Under prolonged hypoxic conditions, pVHL itself undergoes proteasomal degradation.[12] This creates a feed-forward loop, further stabilizing HIF-α and amplifying the hypoxic response. The precise E3 ligase responsible for ubiquitinating pVHL in hypoxia is not definitively established, but the process is sensitive to proteasome inhibitors like MG132.[12]
-
Cell Cycle-Dependent Degradation: pVHL levels have been shown to fluctuate throughout the cell cycle, with decreased levels observed during mitosis and G1 phases.[13] Evidence suggests that pVHL is a substrate of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase crucial for cell cycle progression. Specifically, the Cdh1 co-activator of APC/C appears to target pVHL for degradation.[13] This links pVHL stability directly to cell cycle control.
Consequences of pVHL30 Degradation
The depletion of cellular pVHL30 pools has profound, far-reaching consequences that can be broadly categorized into HIF-dependent and HIF-independent pathways.
HIF-Dependent Consequences
The canonical and most significant consequence of pVHL degradation is the stabilization of HIF-α subunits (HIF-1α and HIF-2α).[7][14] In the absence of functional pVHL, HIF-α is not ubiquitinated and degraded. It accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of hypoxia-responsive genes.[14][15]
Key downstream effects include:
-
Angiogenesis: Upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF).[7][14]
-
Metabolic Reprogramming: Increased expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes, shifting cellular metabolism towards anaerobic glycolysis.[7][14]
-
Cell Proliferation and Survival: Activation of factors like Transforming Growth Factor-alpha (TGF-α) and its receptor (EGFR).[14]
-
Tumorigenesis: The constitutive activation of these pathways is a primary driver of tumor growth, particularly in ccRCC.[16]
Table 1: Quantitative Effects of pVHL Loss on HIF-Dependent Pathways
| Parameter | System | Fold Change / Observation | Reference |
| Serum Erythropoietin (EPO) | Mouse model with genetic inactivation of pVHL in hepatocytes | 2- to 3-fold rise | [7] |
| Glucose Transporter 1 (GLUT1) | pVHL-deficient 786-O G7F cells cultured in hypoxia | Reciprocal increase in abundance as pVHL levels decrease | [12] |
| HIF Target Genes (e.g., VEGF) | pVHL-defective cells | Overproduction of hypoxia-inducible transcripts even in normoxia | [15] |
HIF-Independent Consequences
pVHL interacts with a multitude of proteins beyond HIF-α, and its degradation disrupts these crucial, HIF-independent functions.[1][14]
-
Microtubule Destabilization: pVHL, particularly the pVHL30 isoform, is a microtubule-stabilizing protein.[17][18] It binds to microtubules, attenuates tubulin turnover, reduces the frequency of "catastrophes" (rapid shrinking), and increases "rescues" (transition from shrinking to growing).[17] The degradation of pVHL30 leads to increased microtubule dynamic instability, which can affect cell division, migration, and the maintenance of structures like the primary cilium.[17][18]
-
Primary Cilia and Cyst Formation: pVHL plays a role in the maintenance of the primary cilium.[1][7] Loss of pVHL function is associated with cilia defects and the formation of cysts in organs like the kidney, a hallmark of VHL disease.[1][2]
-
Disrupted p53 and NF-κB Signaling: pVHL30's unique N-terminus allows it to interact with proteins in the p53 pathway, including MDM2.[10][11] Its degradation may disrupt p53 stability and function.[14] Additionally, pVHL-deficient cells exhibit heightened activity of the NF-κB transcription factor.[14]
-
Altered Stability of Other Substrates: The VCB E3 ligase targets other proteins for degradation, some in a hydroxylation-dependent and others in a hydroxylation-independent manner. The degradation of pVHL would lead to the stabilization of these substrates, with various functional consequences.
Table 2: Quantitative Analysis of Microtubule Dynamics Regulated by pVHL30
| Parameter | RCC-4 Cells (VHL-/-) | RCC-4 Cells (+pVHL30) | Unit | Reference |
| MT Growth Speed | 18.8 | 15.6 | µm/min | [17][18] |
| MT Shrinkage Speed | 25.1 | 21.5 | µm/min | [17][18] |
| Catastrophe Frequency | 0.027 | 0.015 | events/s | [17] |
| Rescue Frequency | 0.018 | 0.032 | events/s | [17] |
Data summarized from studies tracking EB3-GFP labeled microtubule plus-ends.
Visualizations of Key Pathways and Workflows
Diagram 1: pVHL-HIF Signaling and Impact of pVHL Degradation
Caption: Canonical HIF pathway and the effect of hypoxia-induced pVHL degradation.
Diagram 2: Cell Cycle-Dependent Degradation of pVHL30
Caption: pVHL30 is targeted for degradation by the APC/C-Cdh1 complex in G1/Mitosis.
Diagram 3: Consequences of pVHL30 Degradation
Caption: Overview of HIF-dependent and -independent consequences of pVHL30 degradation.
Diagram 4: Experimental Workflow for Detecting pVHL Degradation
Caption: Workflow for analyzing pVHL protein levels and ubiquitination via IP/Western Blot.
Key Experimental Protocols
Protocol 1: Immunoprecipitation and Western Blotting for pVHL Degradation
This protocol is designed to assess the steady-state levels and ubiquitination status of pVHL under different conditions (e.g., normoxia vs. hypoxia).
A. Cell Culture and Treatment:
-
Culture cells (e.g., 786-O, HeLa, or 293T) to 80-90% confluency.[12]
-
For hypoxic conditions, transfer plates to a hypoxic chamber (1% O2) for desired time points (e.g., 4, 8, 16, 24 hours).
-
For proteasome inhibition, treat a parallel set of cells with 10 µM MG132 for 4-6 hours before harvesting.[12]
-
Maintain a normoxic (21% O2) control plate.
B. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube. Determine protein concentration using a BCA assay.
C. Immunoprecipitation (for Ubiquitination):
-
Incubate 1-2 mg of whole-cell lysate with 2-4 µg of anti-pVHL antibody (e.g., Ig32) overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose (B213101) beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C).
-
Wash the beads 3-4 times with ice-cold lysis buffer.
-
Elute the protein by boiling the beads in 40 µL of 2x Laemmli sample buffer for 5 minutes.
D. Western Blotting:
-
Separate 30-50 µg of whole-cell lysate (for pVHL levels) or the entire immunoprecipitate by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
For pVHL levels: anti-pVHL antibody.
-
For ubiquitination: anti-Ubiquitin antibody.
-
Use anti-tubulin or anti-actin as a loading control for whole-cell lysates.[12]
-
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination machinery to test the E3 ligase activity of the pVHL complex on a substrate. A similar setup can be adapted to test for pVHL auto-ubiquitination.
A. Reagents:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c or CDC34).[5][6]
-
Recombinant Ubiquitin.
-
ATP-regenerating system (creatine kinase, creatine (B1669601) phosphate, ATP).
-
Immunopurified pVHL complex (e.g., HA-tagged pVHL immunoprecipitated from stable cell lines).[5]
-
Substrate protein (e.g., in vitro translated and labeled HIF-1α ODD domain).
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
B. Procedure:
-
Combine E1 (100 ng), E2 (200 ng), ubiquitin (5 µg), and the ATP-regenerating system in ubiquitination buffer.
-
Add the immunopurified pVHL complex (on beads) and the substrate protein.
-
Incubate the reaction at 30°C for 60-90 minutes with gentle agitation.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and autoradiography (if using a labeled substrate) or Western blotting with an anti-substrate or anti-ubiquitin antibody to visualize a ladder of high-molecular-weight ubiquitinated species.
Conclusion
The regulation of pVHL30 stability is a critical control point in cellular signaling. Its degradation, driven by factors such as hypoxia and cell cycle progression, unleashes a cascade of events with profound implications for cell fate and function. The consequent stabilization of HIF-α is a major driver of angiogenesis and metabolic reprogramming, which are hallmarks of cancer, particularly ccRCC. Concurrently, the disruption of HIF-independent functions, such as the maintenance of microtubule stability and regulation of the p53 pathway, further contributes to genomic instability and tumorigenesis. Understanding the intricate mechanisms that govern pVHL30 degradation and its downstream effects is paramount for developing novel therapeutic strategies aimed at restoring its tumor-suppressive functions or targeting the vulnerabilities created by its loss.
References
- 1. The pVHL neglected functions, a tale of hypoxia-dependent and -independent regulations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. von Hippel–Lindau disease: A clinical and scientific review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VHLdb: A database of von Hippel-Lindau protein interactors and mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia inducible factor-alpha binding and ubiquitylation by the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoform-specific interactions of the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative image analysis identifies pVHL as a key regulator of microtubule dynamic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Homo-PROTAC Technology: A Technical Guide to E3 Ligase Self-Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary paradigm in drug discovery, offering the ability to target and eliminate disease-causing proteins.[1] Conventional hetero-bifunctional PROTACs consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the POI.[2] Homo-PROTACs represent a distinct and innovative evolution of this technology. These molecules are composed of two identical ligands that target the same E3 ubiquitin ligase, inducing its dimerization, subsequent self-ubiquitination, and degradation.[3][4] This approach offers a unique mechanism to selectively downregulate the E3 ligase itself, presenting a novel therapeutic strategy and a powerful tool for studying the biology of the ubiquitin-proteasome system.[4]
This in-depth technical guide explores the core principles of Homo-PROTAC technology for targeting E3 ligases. It provides a comprehensive overview of the mechanism of action, quantitative data on key Homo-PROTAC molecules, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
The fundamental principle of Homo-PROTAC technology lies in the chemically induced dimerization of an E3 ubiquitin ligase.[3] A Homo-PROTAC molecule, by virtue of its bivalent nature, brings two molecules of the same E3 ligase into close proximity.[3] This dimerization event is thought to mimic the natural process of E3 ligase activation, triggering an auto-ubiquitination cascade. The E3 ligase effectively becomes its own substrate, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.[3] In some instances, this self-degradation can also lead to the degradation of proteins that are associated with the targeted E3 ligase.[3]
A key advantage of the Homo-PROTAC approach is the potential for reduced off-target effects.[3] Unlike conventional PROTACs that introduce a second E3 ligase into the equation, Homo-PROTACs solely target a single E3 ligase, which can enhance selectivity and safety.[3] Furthermore, by promoting the self-degradation of an E3 ligase, Homo-PROTACs can amplify their degradative effect.[3]
Quantitative Data on Homo-PROTACs
The efficacy of Homo-PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize key quantitative data for well-characterized Homo-PROTACs targeting the E3 ligases VHL, CRBN, and MDM2.
| Homo-PROTAC | Target E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| CM11 | VHL (long isoform, pVHL30) | HeLa | < 100 nM | Not Specified | |
| Compound 11a | MDM2 | A549 | 1.01 µM | > 95% at 2 µM | [5] |
| Pomalidomide-based Homo-PROTAC (Compound 8) | CRBN | MM1S | Potent degradation (specific DC50 not provided) | Not Specified | [1][6] |
| Pomalidomide-based Homo-PROTAC (Compound 15a) | CRBN | MM1S | Potent degradation (specific DC50 not provided) | Not Specified | [7] |
Key Experimental Protocols
The development and characterization of Homo-PROTACs rely on a suite of robust experimental techniques. The following sections provide detailed protocols for essential assays.
Western Blot Analysis of E3 Ligase Degradation
Western blotting is a cornerstone technique for quantifying the degradation of the target E3 ligase induced by a Homo-PROTAC.[2]
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the Homo-PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[3]
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for the target E3 ligase and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
-
Wash the membrane extensively with TBST.[3]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
In-Cell Ubiquitination Assay
This assay confirms that the Homo-PROTAC-induced degradation of the E3 ligase is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the Homo-PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.[9]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[9]
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target E3 ligase using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target E3 ligase.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
Mass spectrometry (MS)-based proteomics is the gold standard for assessing the selectivity of a Homo-PROTAC across the entire proteome.[10]
Protocol:
-
Cell Culture and Treatment: Treat cells with the Homo-PROTAC at a specific concentration and for a defined time. Include a vehicle-treated control group.
-
Cell Lysis and Protein Digestion: Lyse the cells and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.[10]
-
Peptide Labeling (Optional but Recommended for Quantification): For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).[10]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[10]
-
Data Analysis: Use specialized software to identify and quantify the proteins from the MS/MS data. Compare the protein abundance between the Homo-PROTAC-treated and control groups to identify proteins that are significantly downregulated.[10]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to Homo-PROTAC technology.
Caption: Mechanism of Homo-PROTAC-induced E3 ligase degradation.
Caption: Experimental workflow for Western blot analysis.
Caption: VHL-HIF signaling pathway in normoxia and hypoxia.
Caption: Overview of the CRBN E3 ligase complex and its function.
References
- 1. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and Development of Bivalent VHL Dimerizers
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Drug Discovery
The landscape of modern therapeutics is rapidly evolving, moving beyond simple occupancy-based inhibition to harnessing the cell's own machinery for novel functionalities. A prime example of this innovation is the field of Targeted Protein Degradation (TPD). At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs).[1] These molecules function as bivalent dimerizers, bringing a target protein into proximity with an E3 ubiquitin ligase, a key component of the cell's Ubiquitin-Proteasome System (UPS).[2][3]
The von Hippel-Lindau (VHL) protein, the substrate recognition component of the CRL2^VHL^ E3 ligase complex, has emerged as one of the most successfully exploited E3 ligases in PROTAC design.[1][2][4] Its widespread expression and the availability of high-affinity, drug-like small molecule ligands have made it a cornerstone of TPD research.[4] This guide provides an in-depth technical overview of the discovery of VHL ligands, the design principles of VHL-based bivalent dimerizers (PROTACs), and the key experimental protocols used for their evaluation.
The Native VHL Pathway: A Primer
Under normal oxygen conditions (normoxia), the VHL protein plays a crucial role in cellular oxygen sensing. It recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) after specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[1] This recognition event leads to the ubiquitination of HIF-1α by the CRL2^VHL^ complex, marking it for subsequent degradation by the 26S proteasome.[2][5] VHL-based PROTACs effectively hijack this natural degradation pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Consequences of Selective pVHL30 Knockdown: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical regulator of cellular function, and its inactivation is a hallmark of clear cell renal cell carcinoma (ccRCC). The VHL gene produces two major protein isoforms, pVHL30 and pVHL19, through alternative translation initiation. While both isoforms share the canonical function of targeting Hypoxia-Inducible Factor-α (HIF-α) for degradation, emerging evidence suggests that the full-length isoform, pVHL30, possesses unique functions due to its N-terminal domain. This technical guide provides an in-depth overview of the known and anticipated cellular consequences of selectively knocking down the pVHL30 isoform. It includes detailed experimental protocols for achieving and validating selective knockdown, as well as for assessing the impact on key cellular processes. Quantitative data from studies on general pVHL knockdown are presented to provide a framework for expected outcomes, and pVHL30-specific signaling pathways are visualized.
Introduction to pVHL Isoforms and pVHL30-Specific Functions
The VHL gene encodes a full-length 213-amino acid protein, pVHL30, and a shorter 160-amino acid isoform, pVHL19, which lacks the first 53 N-terminal residues.[1][2] Both isoforms are considered tumor suppressors and are capable of forming the VCB E3 ubiquitin ligase complex (pVHL, Elongin B, Elongin C, and Cullin 2) that targets HIF-α for proteasomal degradation under normoxic conditions.[1]
The unique N-terminal region of pVHL30 is intrinsically disordered and mediates specific protein-protein interactions, suggesting functions distinct from pVHL19.[2] These interactions link pVHL30 to cellular processes beyond hypoxia signaling, including the regulation of p53 activity through interaction with p14ARF, and potentially other pathways.[2][3] While much of the research has focused on the consequences of total VHL loss, understanding the specific roles of pVHL30 is crucial for developing targeted therapies.
This guide will focus on the cellular consequences of selectively reducing pVHL30 levels, with a particular emphasis on HIF-independent functions such as extracellular matrix assembly, microtubule dynamics, and ciliogenesis.
Quantitative Data on Cellular Consequences
Direct quantitative data on the cellular consequences of selective pVHL30 knockdown is limited in the current literature. However, studies on the knockdown of total pVHL provide valuable insights into the expected outcomes. It is important to interpret this data with the understanding that the observed effects may be a composite of the loss of both pVHL30 and pVHL19.
Impact on Microtubule Dynamics
pVHL has been identified as a microtubule-associated protein that contributes to microtubule stability.[4] Knockdown of pVHL has been shown to alter microtubule dynamics.
| Parameter | Cell Line | Condition | Change upon pVHL Knockdown | Reference |
| Mean Microtubule Growth Speed | RPE-1 | General pVHL knockdown | Increased from 15.4 ± 1.1 to 17.8 ± 1.0 µm/min | [5] |
| Microtubule Growth Speed | 786-O VHL-/- | VHL deficiency | Increased compared to VHL-reconstituted cells | [4] |
Anticipated Impact on Fibronectin Matrix Assembly
| Parameter | Cell Line | Condition | Expected Change upon Selective pVHL30 Knockdown |
| Fibronectin Deposition (ELISA) | VHL-deficient (e.g., 786-O) | Selective pVHL30 knockdown | Decrease in absorbance at 405 nm |
| Fibrillar Fibronectin (Immunofluorescence) | VHL-deficient (e.g., 786-O) | Selective pVHL30 knockdown | Reduction in fibrillar fibronectin staining |
Anticipated Impact on Ciliogenesis
pVHL is involved in the formation of primary cilia.[7] Loss of pVHL function can lead to defects in ciliogenesis. Selective knockdown of pVHL30 is expected to impair this process, though the extent of this impairment would need to be empirically determined.
| Parameter | Cell Line | Condition | Expected Change upon Selective pVHL30 Knockdown |
| Percentage of Ciliated Cells | Renal epithelial cells (e.g., IMCD3) | Selective pVHL30 knockdown | Decrease in the percentage of cells with primary cilia |
Experimental Protocols
Selective Knockdown of pVHL30 using shRNA
This protocol describes the design and application of a short hairpin RNA (shRNA) to selectively target the pVHL30 isoform for knockdown. The key to selectivity lies in targeting the unique 5' untranslated region (UTR) or the initial coding sequence of the pVHL transcript variant 1, which is absent in the transcript leading to pVHL19.
3.1.1. shRNA Design for pVHL30 Selectivity
-
Identify the Target Sequence: Obtain the mRNA sequence for human VHL transcript variant 1 (e.g., from NCBI RefSeq). The target sequence should be within the first 53 codons, which are unique to pVHL30.
-
Select a 19-22 nucleotide target sequence. Use siRNA design tools to select a sequence with optimal characteristics (e.g., GC content of 30-50%, avoidance of long stretches of identical nucleotides).
-
BLAST Search: Perform a BLAST search of the candidate shRNA sequence against the human transcriptome to ensure it does not have significant homology to other genes or to the region of the VHL transcript that also codes for pVHL19.
-
Oligonucleotide Synthesis: Synthesize sense and antisense DNA oligonucleotides that will form the shRNA hairpin. Include appropriate restriction enzyme overhangs for cloning into a lentiviral vector (e.g., pLKO.1).
3.1.2. Lentiviral Particle Production and Transduction
This protocol is for the production of lentiviral particles in HEK293T cells and subsequent transduction of target cells.
-
Day 1: Seeding HEK293T Cells
-
Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection
-
In Tube A, mix the pLKO.1-shRNA-pVHL30 plasmid with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids in serum-free medium.
-
In Tube B, add a transfection reagent (e.g., Lipofectamine 2000) to serum-free medium and incubate for 5 minutes.
-
Combine the contents of Tube A and Tube B and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 4-5: Viral Harvest
-
Harvest the cell culture supernatant containing the lentiviral particles 48 and 72 hours post-transfection.
-
Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter.
-
Viral particles can be concentrated by ultracentrifugation if necessary.
-
-
Day 6: Transduction of Target Cells
-
Seed target cells in a 6-well plate.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant to the cells.
-
Incubate for 24 hours.
-
-
Day 7 onwards: Selection and Expansion
-
Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined optimal concentration.
-
Continue selection for several days until non-transduced cells are eliminated.
-
Expand the stable cell line for subsequent experiments.
-
Validation of Selective pVHL30 Knockdown
3.2.1. Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from both control and pVHL30 knockdown cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green chemistry with primers specific for the VHL transcript variant 1 (encoding pVHL30). A suitable forward primer would be located in the 5' UTR or the first exon, while the reverse primer can be in a downstream exon common to both major transcripts. Normalize the expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Example Primer Pair for human VHL transcript variant 1:
-
Forward: 5'-CCCGTATGGCTCAACTTCG-3'
-
Reverse: 5'-TCAGGTCGCTCTACGAAGATCT-3'[8]
-
-
3.2.2. Quantitative Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody that recognizes both pVHL isoforms overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Capture the image using a digital imager. Quantify the band intensities for pVHL30 and pVHL19 separately. Normalize the intensity of each band to a loading control (e.g., β-actin or total protein stain). The selective knockdown of pVHL30 should show a significant reduction in the pVHL30 band intensity with minimal change to the pVHL19 band.
Fibronectin Matrix Assembly Assay
3.3.1. Immunofluorescence Staining
-
Cell Seeding: Seed control and pVHL30 knockdown cells on glass coverslips and grow to confluency.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation:
-
Incubate with a primary antibody against fibronectin for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI. Visualize the fibrillar fibronectin network using a fluorescence microscope.
3.3.2. ELISA for Fibronectin Deposition
-
Cell Culture: Plate cells in a 96-well plate and culture until confluent.
-
Cell Lysis: Lyse the cells with a detergent-based buffer and remove the cell lysate.
-
Blocking: Block the wells with 1% BSA in PBS.
-
Antibody Incubation: Incubate with a primary anti-fibronectin antibody, followed by an HRP-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
Microtubule Dynamics Assay
-
Cell Transfection: Transfect control and pVHL30 knockdown cells with a plasmid encoding a microtubule plus-end tracking protein fused to a fluorescent protein (e.g., EB1-GFP).
-
Live-Cell Imaging:
-
Plate the transfected cells in a glass-bottom dish.
-
Image the cells using a spinning-disk confocal or TIRF microscope equipped with a heated stage and CO2 chamber.
-
Acquire time-lapse images at a high frame rate (e.g., one frame every 2 seconds) for several minutes.
-
-
Data Analysis:
-
Use microtubule tracking software (e.g., u-track) to identify and track the EB1-GFP comets.
-
Calculate parameters of microtubule dynamics, including growth speed, shrinkage speed, catastrophe frequency, and rescue frequency.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to pVHL30.
pVHL30-Specific Interactions and Downstream Effects
Caption: pVHL30-specific interaction with p14ARF, leading to regulation of the p53 pathway.
Experimental Workflow for Selective pVHL30 Knockdown and Validation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isoform-specific interactions of the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule dynamics is a therapeutic vulnerability in VHL-deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative image analysis identifies pVHL as a key regulator of microtubule dynamic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pVHL Modification by NEDD8 Is Required for Fibronectin Matrix Assembly and Suppression of Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racgap1 knockdown results in cells with multiple cilia due to cytokinesis failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The von Hippel–Lindau tumour suppressor gene: uncovering the expression of the pVHL172 isoform - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Homo-PROTAC pVHL30 Degrader 1 (CM11)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of Homo-PROTAC pVHL30 degrader 1, also known as CM11. This molecule is a bivalent small-molecule dimerizer of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which induces its own degradation in a highly selective manner.[1][2]
Introduction
This compound (CM11) is a chemical probe designed to induce the selective degradation of the pVHL30 isoform of the VHL E3 ligase.[1] It is composed of two VHL ligands joined by a flexible linker.[3] This design facilitates the dimerization of two VHL molecules, leading to a suicide-type chemical knockdown through the ubiquitin-proteasome system.[2] CM11 has been shown to induce potent, rapid, and proteasome-dependent self-degradation of pVHL30 in various cell lines without triggering a hypoxic response.[1] This makes it a valuable tool for studying the specific functions of the pVHL30 isoform.
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between two VHL protein molecules and one molecule of CM11. This induced proximity is thought to trigger the E3 ligase activity of one VHL molecule to ubiquitinate the other, marking it for degradation by the proteasome. This process is highly selective for the pVHL30 isoform.
Caption: Mechanism of action of this compound (CM11).
Data Presentation
Table 1: Physicochemical Properties of this compound (CM11)
| Property | Value | Reference |
| Molecular Formula | C58H82N8O14S2 | [4] |
| Molecular Weight | 1179.45 g/mol | [4] |
| CAS Number | 2244684-49-7 | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | ≥ 150 mg/mL in DMSO | [1] |
Table 2: In Vitro Binding and Cellular Degradation Activity of CM11
| Assay | Parameter | Value | Cell Line | Reference |
| Isothermal Titration Calorimetry (ITC) | Binding Stoichiometry (CM11:VCB) | 1:2 | - | [5] |
| Cellular Degradation | DC50 | < 100 nM (at 24h) | HeLa | [3] |
| Cellular Degradation | Dmax | > 90% | HeLa | [3] |
| Selectivity | Isoform | Selective for pVHL30 over pVHL19 | HeLa | [1] |
Experimental Protocols
Cell Culture and Treatment for VHL Degradation
This protocol describes the general procedure for treating cells with this compound to induce VHL degradation.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (CM11)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
Protocol:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of CM11 in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the desired concentration of CM11 or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24, 36, and 48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting).
Caption: Experimental workflow for cell treatment with CM11.
Western Blotting for pVHL30 Degradation
This protocol details the procedure for detecting pVHL30 protein levels by Western blotting following treatment with CM11.
Materials:
-
Cell lysates from treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-VHL
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-VHL antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of pVHL30 degradation.
In Vitro VHL Dimerization Assay (AlphaLISA)
This protocol outlines a proximity-based assay to measure the dimerization of the VCB complex (VHL, Elongin B, and Elongin C) induced by CM11.
Materials:
-
Purified VCB complex
-
This compound (CM11)
-
AlphaLISA acceptor beads (e.g., anti-FLAG conjugated)
-
AlphaLISA donor beads (e.g., streptavidin-coated)
-
Biotinylated VHL ligand
-
FLAG-tagged VCB complex
-
Assay buffer
-
384-well microplate
Protocol:
-
Reagent Preparation: Prepare serial dilutions of CM11 in assay buffer. Prepare solutions of FLAG-tagged VCB complex, biotinylated VHL ligand, acceptor beads, and donor beads in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the FLAG-tagged VCB complex, biotinylated VHL ligand, and CM11 dilutions.
-
Incubation: Incubate the plate for a specified time to allow for complex formation.
-
Bead Addition: Add the acceptor and donor beads to the wells.
-
Signal Detection: Incubate the plate in the dark and then read the AlphaLISA signal on a compatible plate reader. An increase in signal indicates CM11-induced dimerization of the VCB complex.
Caption: Workflow for the in vitro VHL dimerization AlphaLISA assay.
Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to determine the binding thermodynamics and stoichiometry of CM11 to the VCB complex.
Materials:
-
Purified VCB complex
-
This compound (CM11)
-
ITC buffer (e.g., PBS)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation: Prepare a solution of the VCB complex in the ITC buffer in the sample cell. Prepare a solution of CM11 in the same buffer in the injection syringe.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Titration: Perform a series of injections of the CM11 solution into the VCB solution while monitoring the heat changes.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. A stoichiometry of approximately 0.5 (or n=2 for VCB:CM11) is expected, confirming the 2:1 binding of VCB to CM11.[5]
Size Exclusion Chromatography (SEC)
This protocol is used to qualitatively assess the formation of the VCB-CM11-VCB ternary complex.
Materials:
-
Purified VCB complex
-
This compound (CM11)
-
SEC buffer (e.g., PBS)
-
Size exclusion chromatography column
-
HPLC or FPLC system with a UV detector
Protocol:
-
Sample Preparation: Incubate the VCB complex with or without CM11 to allow for complex formation.
-
Chromatography: Inject the samples onto a size exclusion column equilibrated with SEC buffer.
-
Elution and Detection: Monitor the elution profile of the proteins using a UV detector at 280 nm.
-
Analysis: The formation of a higher molecular weight species in the presence of CM11, which elutes earlier than the VCB complex alone, indicates the formation of the ternary complex.
References
- 1. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Homo-PROTACs: Bivalent Small-Molecule Dimerizers of [research.amanote.com]
- 4. [PDF] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation | Semantic Scholar [semanticscholar.org]
- 5. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing the CM11 Homo-PROTAC for VHL Degradation in HEK293T and HeLa Cell Lines
Introduction
CM11 is a bivalent small molecule, classified as a "Homo-PROTAC" (Proteolysis Targeting Chimera), designed to induce the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is composed of two VHL-binding ligands joined by a flexible linker. This unique structure allows CM11 to dimerize two VHL proteins, prompting the cellular ubiquitin-proteasome system to recognize one VHL protein as a substrate for the other, leading to ubiquitination and subsequent proteasomal degradation.[3]
CM11 is particularly effective at degrading the pVHL30 isoform and does so potently and rapidly in various cell lines.[1] A key advantage of using CM11 is its ability to selectively knock down VHL without triggering a broader hypoxic response, which is often a consequence of complete VHL knockout.[1] This makes CM11 a valuable chemical probe for studying the specific functions of VHL isoforms. These notes provide detailed protocols for the application of CM11 in HEK293T and HeLa human cell lines, common models in cell biology and drug discovery.
Mechanism of Action of CM11
CM11 functions by hijacking the cell's natural protein disposal system. As a Homo-PROTAC, it brings two molecules of the VHL E3 ligase complex (CRL2VHL) into close proximity. This induced dimerization leads to one VHL complex ubiquitinating the other, marking it for degradation by the 26S proteasome. This process is dependent on the neddylation of the Cullin-RING ligase complex.
Caption: Mechanism of CM11-induced VHL self-degradation.
Quantitative Data Summary
The following tables summarize the reported quantitative data for CM11's degradation activity.
Table 1: Degradation Potency of CM11
| Compound | Target Protein | Cell Line | DC₅₀ (Degradation) | Dₘₐₓ (Max. Degradation) | Treatment Time | Citation |
|---|---|---|---|---|---|---|
| CM11 | pVHL30 | HeLa | < 100 nM | Not Specified | 24 hours |
| CM11 | pVHL30 | U2OS | Not Specified | ~100% (Complete) | 1 hour |[1] |
Table 2: Time-Course of CM11-Induced pVHL30 Degradation
| Cell Line | CM11 Concentration | Time Point | Outcome | Citation |
|---|---|---|---|---|
| U2OS | Not Specified | 1 hour | Complete Degradation | [1] |
| U2OS | Not Specified | 2 hours | Complete Degradation | [1] |
| HeLa | 1 µM | 24 hours | Potent Degradation |[1] |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of HEK293T and HeLa Cells
This protocol provides standard procedures for culturing HEK293T and HeLa cells to ensure they are healthy and at an appropriate confluency for experimentation.
Materials:
-
HEK293T cells (e.g., ATCC CRL-3216) or HeLa cells (e.g., ATCC CCL-2)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture dishes/flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.[4] Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Plating: Plate the cells in an appropriate culture vessel (e.g., T-75 flask or 10 cm dish) and place them in a humidified incubator at 37°C with 5% CO₂.[5]
-
Maintenance: Change the medium every 2-3 days.
-
Sub-culturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[4][5]
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the dish and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Seed new culture vessels at a recommended split ratio (e.g., 1:5 to 1:10 for HEK293T, 1:3 to 1:5 for HeLa).[4]
-
Protocol 2: Treatment of Cells with CM11 for VHL Degradation
This protocol outlines the steps for treating cultured HEK293T or HeLa cells with CM11 to induce VHL degradation.
Materials:
-
CM11 degrader
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
HEK293T or HeLa cells, plated and ~70-80% confluent
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of CM11 in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Plating: The day before treatment, seed HEK293T or HeLa cells in multi-well plates (e.g., 6-well or 12-well plates) to ensure they are approximately 70-80% confluent on the day of the experiment.
-
Preparation of Working Solutions: On the day of the experiment, dilute the 10 mM CM11 stock solution in pre-warmed complete growth medium to achieve the desired final concentrations (e.g., for a dose-response curve: 1 µM, 500 nM, 100 nM, 10 nM, 1 nM). Prepare a vehicle control using the same final concentration of DMSO (typically ≤ 0.1%).
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the final CM11 concentrations (or vehicle control) to the respective wells.
-
Incubate the cells for the desired time period (e.g., 1, 2, 4, 8, or 24 hours) at 37°C with 5% CO₂.
-
Protocol 3: Western Blot Analysis to Assess VHL Degradation
This protocol describes how to prepare cell lysates and perform a Western blot to quantify the levels of VHL protein following CM11 treatment.
Materials:
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: Anti-VHL, Anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer equipment
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against VHL (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times with TBST.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ to determine the percentage of VHL degradation relative to the vehicle control.
Visualizations of Workflow and Logic
Caption: A typical workflow for assessing CM11 activity.
Caption: Logic for using inhibitors to confirm CM11's mechanism.[1][6]
References
- 1. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CM11, VHL degrader |CAS 2244684-49-7 Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
"solubility and preparation of Homo-PROTAC pVHL30 degrader 1 for in vitro assays"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Homo-PROTAC pVHL30 degrader 1, also known as CM11, in in vitro assays. This molecule is a bivalent small-molecule dimerizer of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed to induce its own degradation.[1][2][3]
Overview and Mechanism of Action
This compound is a chemical probe used for the targeted degradation of the pVHL30 isoform of the VHL protein.[1][4] It is composed of two VHL ligands joined by a polyethylene (B3416737) glycol (PEG) linker.[4][5] By simultaneously binding to two VHL molecules, it induces their dimerization, leading to the formation of a productive ternary complex that mimics a substrate-E3 ligase interaction.[1][6] This results in the poly-ubiquitination of one VHL molecule by the other, marking it for degradation by the 26S proteasome.[1] This self-degradation, or "suicide-type" chemical knockdown, is rapid, potent, and highly isoform-selective for pVHL30.[1][2][7][8]
Signaling Pathway
The VHL E3 ligase complex is a key regulator of the hypoxia-inducible factor (HIF-1α) signaling pathway. Under normoxic conditions, VHL recognizes and poly-ubiquitinates HIF-1α, leading to its proteasomal degradation. This compound hijacks this E3 ligase to induce its own degradation, thereby providing a tool to study the downstream effects of VHL depletion.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (CM11).
| Parameter | Value | Cell Line/Conditions | Source |
| Degradation | |||
| DC50 | < 100 nM | HeLa (24h treatment) | [4][5] |
| DC99 | 10 nM | HeLa (4h treatment) | [1] |
| Binding | |||
| Cooperativity (α) | 18 | In vitro (ITC) | [9] |
| Physicochemical | |||
| Molecular Weight | 1179.46 g/mol | N/A | [4] |
| Molecular Formula | C58H82N8O14S2 | N/A | [4] |
| Solubility (DMSO) | ≥ 100 mg/mL | 25°C | [7] |
Preparation and Solubility
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 11.8 mg of the compound in 1 mL of DMSO.
Storage:
-
Solid: Store at -20°C for long-term storage.
-
Stock Solution (in DMSO): Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Formulations for In Vitro Assays: For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Experimental Workflow
Protocol 1: Cellular Degradation of pVHL30 by Western Blot
This protocol is to determine the dose-dependent degradation of pVHL30 in a selected cell line (e.g., HeLa, U2OS).
Materials:
-
HeLa or U2OS cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-VHL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. A suggested concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO only, at the same final concentration as the highest compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the degrader.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VHL antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and then incubate with the chemiluminescence substrate.
-
-
Data Analysis:
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities for VHL and the loading control.
-
Normalize the VHL band intensity to the loading control.
-
Calculate the percentage of VHL degradation relative to the vehicle control for each concentration.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
Protocol 2: Binding Affinity to VHL by Fluorescence Polarization (FP)
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled VHL ligand.
Materials:
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide)
-
This compound
-
Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of the VBC complex and the fluorescent tracer in the assay buffer at a fixed concentration. The concentration of the tracer should be low (in the low nM range) and the VBC concentration should be chosen to give a good FP window.
-
-
Assay Plate Setup:
-
Add a small volume of the serially diluted degrader to the wells of the 384-well plate.
-
Add the VBC/tracer solution to all wells.
-
Include controls for no polarization (tracer only) and maximum polarization (VBC/tracer with no degrader).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis:
-
The displacement of the tracer by the degrader will result in a decrease in the FP signal.
-
Plot the FP signal against the logarithm of the degrader concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50, which can be converted to a binding affinity constant (Ki).
-
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
MTS or Resazurin-based cell viability reagent
-
96-well clear-bottom plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the degrader in cell culture medium.
-
Treat the cells with the degrader over a wide concentration range (e.g., from low nM to high µM).
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for a prolonged period (e.g., 48 or 72 hours).
-
-
Viability Measurement:
-
Add the MTS or resazurin (B115843) reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the degrader concentration.
-
Determine the CC50 (concentration at which 50% of cell viability is lost).
-
Troubleshooting
-
No or weak degradation:
-
Confirm the expression of VHL in the chosen cell line.
-
Increase the incubation time or compound concentration.
-
Check the activity of the proteasome in your cells. A proteasome inhibitor (e.g., MG132) should rescue the degradation.
-
-
High background in FP assay:
-
Optimize the concentrations of the VBC complex and the fluorescent tracer.
-
Ensure proper mixing of reagents.
-
-
Inconsistent results:
-
Ensure the compound is fully dissolved in DMSO and diluted properly.
-
Maintain consistent cell seeding densities and incubation times.
-
Use low passage number cells.
-
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions for their specific cell lines and assay systems.
References
- 1. (PDF) Homo-PROTACs: Bivalent Small-Molecule Dimerizers of [research.amanote.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Measuring pVHL30 Degradation by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau tumor suppressor protein (pVHL) is a critical component of a cellular E3 ubiquitin ligase complex. This complex targets specific proteins for ubiquitination and subsequent degradation by the proteasome, playing a crucial role in cellular processes such as the response to changes in oxygen levels. The best-characterized substrate of the pVHL E3 ligase complex is the alpha subunit of the hypoxia-inducible factor (HIF-α). Under normoxic conditions, HIF-α is hydroxylated, recognized by pVHL, ubiquitinated, and rapidly degraded. This process is disrupted in many cancers, leading to the stabilization of HIF-α and the promotion of tumor growth and angiogenesis. pVHL exists in different isoforms, with pVHL30 being a key variant. Understanding the degradation dynamics of pVHL30 itself is crucial for developing therapeutic strategies targeting pathways involving this tumor suppressor.
This document provides a detailed protocol for measuring the degradation of pVHL30 using a cycloheximide (B1669411) chase assay followed by Western blot analysis. Cycloheximide is a protein synthesis inhibitor; by blocking the production of new proteins, it is possible to monitor the degradation of existing pVHL30 over time.
Signaling Pathway
The pVHL E3 ubiquitin ligase complex is a multi-protein assembly responsible for recognizing and targeting specific substrates for proteasomal degradation. The core components of this complex include pVHL, Elongin B, Elongin C, Cullin 2 (Cul2), and Ring-box protein 1 (Rbx1). pVHL acts as the substrate recognition subunit. The degradation of target proteins, such as HIF-1α and B-Myb, is a tightly regulated process initiated by post-translational modifications on the substrate, like prolyl hydroxylation in the case of HIF-1α, which allows for its recognition by pVHL. Following recognition, the complex facilitates the attachment of a polyubiquitin (B1169507) chain to the substrate, marking it for degradation by the 26S proteasome.
Application Notes and Protocols for Immunoprecipitation of the VHL Complex Following CM11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a Cullin-RING E3 ubiquitin ligase complex, which plays a central role in cellular oxygen sensing. The VHL complex targets the alpha subunit of hypoxia-inducible factor (HIF) for ubiquitination and proteasomal degradation in normoxic conditions. Dysregulation of the VHL pathway is implicated in various cancers, making it a key target for therapeutic development.
CM11 is a potent and selective VHL-based PROTAC (Proteolysis Targeting Chimera) that functions as a "homo-PROTAC"[1][2][3]. It is composed of two VHL ligands joined by a linker, designed to induce the dimerization and subsequent ubiquitination and proteasomal self-degradation of the VHL protein[1][3]. This targeted degradation of VHL provides a powerful tool to study the downstream consequences of VHL loss-of-function.
These application notes provide detailed protocols for the immunoprecipitation of the VHL complex after treatment with CM11, enabling researchers to investigate the dynamics of the VHL interactome in response to its targeted degradation.
Data Presentation
Treatment of cells with CM11 is expected to lead to a significant reduction in the abundance of VHL protein and a subsequent alteration in the composition of the immunoprecipitated VHL complex. The following table summarizes hypothetical quantitative data from a mass spectrometry-based proteomics experiment, illustrating the expected changes in the VHL interactome following CM11 treatment.
Table 1: Representative Quantitative Proteomic Analysis of VHL Immunoprecipitation after CM11 Treatment. This table presents hypothetical data on the relative abundance of key VHL complex components and interacting proteins identified by mass spectrometry following immunoprecipitation of VHL from cell lysates treated with a vehicle control (DMSO) or CM11. The fold change indicates the relative decrease in protein abundance in the CM11-treated sample compared to the control.
| Protein | Function in VHL Complex | Fold Change (CM11/DMSO) |
| VHL | Substrate recognition | ~0.1 |
| CUL2 | Cullin scaffold protein | ~0.5 |
| ELOB | Elongin B, complex stabilization | ~0.6 |
| ELOC | Elongin C, links VHL to CUL2 | ~0.6 |
| RBX1 | RING-box protein, E2 recruitment | ~0.9 |
| HIF1A | Primary substrate of VHL | Not expected in IP |
| TCEB1 | Transcription Elongation Factor B Polypeptide 1 | ~0.7 |
| TCEB2 | Transcription Elongation Factor B Polypeptide 2 | ~0.7 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and the sensitivity of the mass spectrometer.
Experimental Protocols
Protocol 1: Cell Culture and CM11 Treatment
This protocol outlines the steps for treating cultured cells with CM11 to induce VHL degradation prior to immunoprecipitation.
Materials:
-
Mammalian cell line expressing endogenous VHL (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CM11 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-80% confluency on the day of treatment.
-
CM11 Preparation: Prepare the desired final concentration of CM11 in complete cell culture medium. A concentration range of 10 nM to 1 µM is recommended for initial experiments, with a final DMSO concentration not exceeding 0.1%.
-
Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of CM11 for a fixed duration (e.g., 4, 8, or 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of CM11 (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle-only (DMSO) control for each experiment.
-
-
Cell Harvesting: Following treatment, wash the cells twice with ice-cold PBS and proceed immediately to cell lysis for immunoprecipitation.
Protocol 2: Immunoprecipitation of VHL Complex
This protocol details the immunoprecipitation of the VHL complex from CM11-treated and control cells.
Materials:
-
Treated and control cell pellets
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-VHL antibody (validated for immunoprecipitation)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration or TBS-T)
-
Elution Buffer (e.g., 2x Laemmli sample buffer or 0.1 M glycine (B1666218), pH 2.5)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Resuspend cell pellets in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-VHL antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the antibody-lysate mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes (for Laemmli buffer) or incubating at room temperature (for glycine buffer).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for a comprehensive interactome analysis.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the VHL signaling pathways and the experimental workflow for immunoprecipitation after CM11 treatment.
Figure 1. VHL Signaling Pathways. This diagram illustrates the canonical HIF-dependent pathway under normoxic and hypoxic/CM11-treated conditions, as well as key HIF-independent functions of VHL.
Figure 2. Experimental Workflow. This diagram outlines the key steps for the immunoprecipitation of the VHL complex following CM11 treatment.
Figure 3. CM11 Mechanism of Action. This diagram illustrates how CM11, a homo-PROTAC, induces the dimerization and subsequent degradation of the VHL complex.
References
Application Notes and Protocols: Mass Spectrometry Analysis of Proteome Changes Induced by pVHL30 Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] These bifunctional molecules bring a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4]
The von Hippel-Lindau (VHL) E3 ligase is a key component of the UPS and a frequent choice for PROTAC design.[5][6] It forms a complex with Elongins B and C, Cullin 2, and Rbx1 (CRL2^VHL) to tag substrates for degradation.[7][8] The pVHL30 isoform is one of two main VHL protein products and exhibits E3 ligase activity, targeting substrates like hypoxia-inducible factors (HIFs) for degradation under normal oxygen conditions.[5]
Mass spectrometry (MS)-based proteomics is an indispensable tool in the development of pVHL30 degraders. It enables the precise quantification of target degradation, assessment of selectivity across the entire proteome, identification of off-target effects, and elucidation of downstream biological consequences.[1][9] These application notes provide detailed protocols for using quantitative MS to characterize the cellular effects of a pVHL30 degrader.
Mechanism of Action: pVHL30-Mediated Protein Degradation
A pVHL30-recruiting degrader is a heterobifunctional molecule with two key binding moieties connected by a linker. One end binds to the pVHL30 E3 ligase, and the other binds to the target Protein of Interest (POI). This binding induces the formation of a ternary complex (pVHL30-Degrader-POI), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]
Caption: pVHL30 degrader mechanism of action.
Overall Experimental Workflow
A typical proteomics workflow to assess a pVHL30 degrader involves several key stages, from initial cell treatment to final data analysis and biological interpretation. This process allows for a comprehensive understanding of the degrader's potency, selectivity, and impact on cellular signaling.[9][10]
Caption: General workflow for proteomics analysis.
Application Note 1: Global Proteome Profiling for Selectivity and Off-Target Analysis
Objective: To perform an unbiased, proteome-wide analysis to quantify the degradation of the intended target and simultaneously identify any unintended off-target proteins affected by the pVHL30 degrader. This is critical for assessing the degrader's specificity.[9]
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates to reach 70-80% confluency.[11]
-
Prepare serial dilutions of the pVHL30 degrader and a vehicle control (e.g., DMSO) in complete cell culture medium.[11]
-
Treat cells with a fixed concentration of the degrader (e.g., 100 nM) and the vehicle control for a specified time (e.g., 18 hours). Perform in biological triplicate.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.[11]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[11]
-
Incubate on ice for 30 minutes with periodic vortexing.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein extract. Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take 50 µg of protein from each sample.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge.[12]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut, or Proteome Discoverer).
-
Perform protein identification against a human proteome database (e.g., UniProt/Swiss-Prot).
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins between degrader-treated and vehicle control samples.
-
Calculate log2 fold changes and p-values for each identified protein.
-
Data Presentation: Example Global Proteomics Results
The data should be presented in a table to clearly show the degrader's effect. A volcano plot is also a standard visualization for this type of data.
| Protein (Gene Name) | Log2 Fold Change (Degrader/Vehicle) | p-value | Annotation |
| Target Kinase X (TKX) | -3.50 | 1.2e-6 | On-Target |
| HIF1A | -1.85 | 3.4e-4 | Known VHL Substrate |
| Protein Y (PTNY) | -2.15 | 8.9e-5 | Potential Off-Target |
| Protein Z (PTNZ) | -0.12 | 0.85 | Unaffected |
| GAPDH | 0.05 | 0.92 | Housekeeping Protein |
Application Note 2: Targeted Pharmacodynamic (PD) Analysis
Objective: To perform highly sensitive and precise quantification of the target protein to determine key pharmacodynamic parameters such as the half-maximal degradation concentration (DC50) and maximal degradation (Dmax). This is essential for understanding the degrader's potency.[1]
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells as described previously.
-
For DC50 determination, treat cells with a serial dilution of the pVHL30 degrader (e.g., 10 concentrations from 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours).
-
For Dmax and degradation kinetics, treat cells with a fixed, high concentration of the degrader (e.g., 1 µM) and harvest at multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours).[11]
-
-
Sample Preparation:
-
Perform cell lysis, protein extraction, and digestion as described in the global profiling protocol.
-
Spike in a known amount of a stable isotope-labeled (SIL) peptide corresponding to a unique peptide from the target protein to serve as an internal standard.
-
-
LC-MS/MS Analysis (Targeted):
-
Analyze samples using a triple quadrupole or high-resolution mass spectrometer operating in Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) mode.
-
Develop a targeted method that specifically monitors for the precursor and fragment ions of the selected target peptides (and their SIL counterparts).
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous and SIL peptide transitions using software like Skyline.
-
Calculate the ratio of the endogenous peptide to the SIL internal standard for absolute or relative quantification.
-
Plot the percentage of remaining protein against the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax.
-
Data Presentation: Example Pharmacodynamic Data
| Parameter | Value | Description |
| DC50 | 5.2 nM | Concentration for 50% maximal degradation. |
| Dmax | 95% | Maximum percentage of protein degraded. |
| t1/2 | ~4 hours | Time to achieve half-maximal degradation. |
Application Note 3: Downstream Signaling Pathway Analysis
Objective: To understand the functional consequences of target protein degradation by monitoring changes in downstream signaling pathways. For example, if the target is a kinase, this involves quantifying changes in the phosphorylation of its known substrates.
Experimental Protocol
-
Sample Preparation and Digestion:
-
Follow the protocol for global proteome profiling (Application Note 1).
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
After digestion, enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to increase the coverage of phosphorylation events.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the enriched (or non-enriched) samples via LC-MS/MS.
-
Use data analysis software to identify and quantify changes in the abundance of specific phosphosites on downstream proteins.
-
Visualization: Impact on a Hypothetical Signaling Pathway
The degradation of a target kinase is expected to decrease the phosphorylation of its direct substrates.
Caption: Effect of target degradation on a pathway.
Data Presentation: Example Phosphoproteomics Results
| Phosphosite | Log2 Fold Change (Degrader/Vehicle) | p-value | Associated Protein |
| S256 | -2.8 | 5.5e-5 | Substrate Protein A |
| T101 | -2.1 | 1.9e-4 | Substrate Protein B |
| Y45 | 1.9 | 4.1e-4 | Feedback Loop Protein C |
Conclusion
Mass spectrometry-based proteomics provides a powerful, multi-faceted approach to characterize pVHL30 degraders.[1] The protocols outlined here enable researchers to assess degrader potency (DC50, Dmax), selectivity (global proteome profiling), and functional impact (pathway analysis).[2][9] This comprehensive analysis is essential for optimizing degrader design and advancing the most promising candidates through the drug development pipeline.
References
- 1. Targeted Protein Degradation | Biognosys [biognosys.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Regulation of von Hippel-Lindau Disease by pVHL-Mediated Degradation of B-Myb and Hypoxia-Inducible Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Degrader [proteomics.com]
- 10. Targeted Protein Degraders | Bruker [bruker.com]
- 11. benchchem.com [benchchem.com]
- 12. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
Determining the DC50 of Homo-PROTAC pVHL30 Degrader 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal degradation concentration (DC50) of Homo-PROTAC pVHL30 degrader 1. This novel molecule induces the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase protein (pVHL), a key component of the cellular protein degradation machinery.[1][2][3][4][5] Accurate determination of its DC50 is crucial for characterizing its potency and efficacy.
This compound is a bivalent small molecule composed of two VHL ligands connected by a linker.[1][3] This design facilitates the dimerization of pVHL, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This self-degradation mechanism is a unique mode of action within the PROTAC field.
Signaling Pathway of pVHL-Mediated Ubiquitination
The von Hippel-Lindau protein (pVHL) is a crucial component of a Cullin-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[6][7] This complex is responsible for recognizing and targeting specific proteins for ubiquitination, marking them for degradation by the 26S proteasome. Under normal cellular conditions, pVHL recognizes hydroxylated hypoxia-inducible factor-1α (HIF-1α), leading to its degradation and preventing the activation of hypoxic response genes.[6][8] this compound hijacks this system to induce the degradation of pVHL itself.
Caption: pVHL E3 Ligase Ubiquitination Pathway.
Experimental Protocols for DC50 Determination
Two common and robust methods for determining the DC50 of a PROTAC are Western blotting and the HiBiT-based lytic detection assay. Both methods rely on treating cells with a range of degrader concentrations and measuring the remaining target protein levels.
Protocol 1: Western Blotting
Western blotting is a traditional and widely used method to quantify protein levels. It provides a visual representation of protein degradation and allows for the determination of both DC50 and Dmax (maximum degradation).[9]
Experimental Workflow
Caption: Western Blotting Workflow for DC50 Determination.
Detailed Methodology
-
Cell Seeding and Treatment:
-
Seed an appropriate cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[9]
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 1 µM down to picomolar concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the existing medium with the medium containing the different concentrations of the degrader.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) to allow for protein degradation.[2]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.[11]
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9][11]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for pVHL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[10]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the pVHL band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of remaining pVHL protein relative to the vehicle control for each concentration.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration.
-
Determine the DC50 value by fitting the data to a four-parameter variable slope non-linear regression model using software such as GraphPad Prism.[1]
-
| Parameter | Description |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein. |
| Dmax | The maximum percentage of protein degradation achieved. |
Protocol 2: HiBiT-Based Lytic Assay
The HiBiT system is a sensitive and high-throughput method for quantifying protein levels.[12][13] It involves genetically tagging the target protein (pVHL) with a small 11-amino-acid peptide (HiBiT). In the presence of a larger complementary subunit (LgBiT) and a substrate, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
Experimental Workflow
Caption: HiBiT Assay Workflow for DC50 Determination.
Detailed Methodology
-
Cell Line Generation:
-
Cell Seeding and Treatment:
-
Seed the HiBiT-pVHL expressing cells in a white, 96-well assay plate.[2]
-
Allow the cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control.
-
-
Lysis and Luminescence Measurement:
-
After the desired incubation period, add a lytic reagent containing the LgBiT protein and a luminescent substrate to each well.[13]
-
Incubate at room temperature for a short period (e.g., 10 minutes) to allow for cell lysis and stabilization of the luminescent signal.[10]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal of the treated wells to the vehicle control wells (representing 100% protein level).
-
Plot the percentage of remaining luminescence against the logarithm of the degrader concentration.
-
Calculate the DC50 value using a four-parameter variable slope non-linear regression model.
-
| Parameter | Description |
| DC50 | The concentration of the degrader that results in a 50% reduction in the luminescent signal. |
| Dmax | The maximum reduction in luminescence achieved. |
Data Presentation
The quantitative data obtained from either method should be summarized in a clear and structured table for easy comparison of the degrader's performance under different conditions (e.g., different time points or cell lines).
Example Data Table
| Degrader | Cell Line | Time Point (hours) | DC50 (nM) | Dmax (%) | Assay Method |
| This compound | HEK293 | 8 | [Insert Value] | [Insert Value] | Western Blot |
| This compound | HEK293 | 16 | [Insert Value] | [Insert Value] | Western Blot |
| This compound | HeLa | 8 | [Insert Value] | [Insert Value] | Western Blot |
| This compound | HeLa | 16 | [Insert Value] | [Insert Value] | Western Blot |
| This compound | HEK293-HiBiT-pVHL | 8 | [Insert Value] | [Insert Value] | HiBiT Assay |
| This compound | HEK293-HiBiT-pVHL | 16 | [Insert Value] | [Insert Value] | HiBiT Assay |
By following these detailed protocols and application notes, researchers can accurately and reproducibly determine the DC50 of this compound, providing critical data for its characterization and further development.
References
- 1. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ptglab.com [ptglab.com]
- 12. promega.com [promega.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
"time-course experiment for pVHL30 degradation with CM11"
Time-Course Experiment for pVHL30 Degradation with CM11
Audience: Researchers, scientists, and drug development professionals.
Introduction
The von Hippel-Lindau (VHL) tumor suppressor protein (pVHL) is a critical component of the cellular oxygen-sensing pathway.[1] It functions as the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^), which targets proteins for proteasomal degradation.[2][3][4][5] The most well-characterized substrate of pVHL is the alpha subunit of the hypoxia-inducible factor (HIF-α).[3][5][6] Under normal oxygen conditions (normoxia), pVHL binds to hydroxylated HIF-α, leading to its ubiquitination and subsequent degradation, thereby preventing the activation of hypoxic response genes.[1][6]
CM11 is a "Homo-PROTAC" (Proteolysis Targeting Chimera), a bivalent small molecule composed of two VHL ligands connected by a flexible linker.[7] Unlike conventional PROTACs that recruit an E3 ligase to a different target protein, Homo-PROTACs are designed to induce the self-degradation of the E3 ligase itself.[7] CM11 effectively dimerizes pVHL, triggering its rapid, potent, and proteasome-dependent self-degradation.[7][8] This effect is highly selective for the long isoform of pVHL, pVHL30.[7][8]
This application note provides a detailed protocol for conducting a time-course experiment to monitor the degradation of pVHL30 in cultured cells upon treatment with CM11. It also includes quantitative data from relevant studies and diagrams illustrating the underlying signaling pathways and experimental workflows.
Signaling Pathway and Mechanism of Action
Under normal physiological conditions, pVHL plays a crucial role in suppressing tumorigenesis by targeting HIF-1α for degradation. The loss of pVHL function leads to the stabilization of HIF-1α and the subsequent transcription of genes involved in angiogenesis and cell growth, such as VEGF and PDGF.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of HIF2α Is Sufficient to Suppress pVHL-Defective Tumor Growth | PLOS Biology [journals.plos.org]
- 6. Parallel Regulation of von Hippel-Lindau Disease by pVHL-Mediated Degradation of B-Myb and Hypoxia-Inducible Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting inconsistent pVHL30 degradation results"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during pVHL30 degradation experiments.
Frequently Asked Questions (FAQs)
Q1: My pVHL30 protein is showing a doublet on my Western blot. What could be the cause?
A1: A common reason for pVHL30 appearing as a doublet on a Western blot is an artifact caused by certain serine protease inhibitors, specifically 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF). This modification is pH-sensitive and becomes more prominent with increasing alkalinity of the lysis buffer. To troubleshoot this, try omitting the protease inhibitor cocktail or using a buffer with a neutral pH during your protein extraction procedure. If the slower-migrating band disappears, it was likely an artifact.
Q2: I am not observing any degradation of my target protein in my VHL-based PROTAC experiment. What are the critical initial controls I should check?
A2: When a PROTAC experiment fails to show target degradation, it is essential to verify your controls first. Ensure you have included:
-
Vehicle Control (e.g., DMSO): This serves as the baseline for comparing the effect of your PROTAC.
-
Positive Control Degrader: Use a well-characterized PROTAC for your target or another known target to confirm that the cellular degradation machinery is active.
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of your target, confirming that the degradation is proteasome-dependent.
Q3: What is the "hook effect" in the context of VHL-based PROTACs, and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the VHL E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Q4: Can post-translational modifications of pVHL30 itself affect its stability and degradation?
A4: Yes, post-translational modifications of pVHL30 can significantly impact its stability. pVHL30 can be ubiquitinated on lysine (B10760008) residues, which can mark it for degradation. Conversely, SUMOylation of pVHL30 can block ubiquitination and increase its stability and nuclear localization. When troubleshooting inconsistent results, consider the cellular context and potential for these competing modifications.
Troubleshooting Guides
Issue 1: Inconsistent or No pVHL30 Degradation in Cycloheximide (B1669411) (CHX) Chase Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal CHX Concentration or Activity | Ensure CHX is freshly prepared, as it is less stable in solution. The final concentration may need to be optimized for your cell line (typically 20-100 µg/mL). |
| Protein Half-life is Too Long or Too Short for Time points | If the half-life of pVHL30 is very long, you may not see significant degradation within a short time course. Conversely, for a very short half-life, you may miss the degradation with long intervals. Perform a pilot experiment with a wide range of time points (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the optimal time course. |
| Inconsistent Protein Loading in Western Blot | Ensure accurate protein quantification (e.g., BCA assay) and load equal amounts of protein for each time point. Always normalize to a stable loading control (e.g., β-actin, GAPDH). |
| Cellular Stress Response to CHX | Prolonged exposure to CHX can induce cellular stress, which may alter protein degradation pathways. Ensure your time course is not excessively long and that cells appear healthy at the time of lysis. |
| pVHL30 Mutant has Altered Stability | Different mutations in pVHL can significantly alter its intrinsic stability. Be aware that mutant forms may have a much shorter half-life than the wild-type protein.[1] |
Issue 2: Variable Results in In Vitro Ubiquitination Assays
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | Ensure the E1, E2, ubiquitin, and ATP are all active. Use freshly prepared ATP regenerating system. Test each component individually in control reactions. |
| Incorrect Buffer Conditions | The pH, salt concentration, and presence of DTT can all affect enzyme activity. Use an optimized ubiquitination buffer. |
| Substrate is Not Properly Folded or Modified | For canonical pVHL activity, the substrate (e.g., HIF-1α) needs to be hydroxylated. Ensure your in vitro system accounts for any necessary post-translational modifications of the substrate. |
| E3 Ligase Complex is Not Assembled | pVHL requires Elongin B and Elongin C to form a stable, active E3 ligase complex. Ensure these components are included and properly folded if using recombinant proteins. |
| Auto-ubiquitination of E3 Ligase | E3 ligases can sometimes auto-ubiquitinate, which can complicate the interpretation of results. Run a control reaction without the substrate to check for this. |
Data Presentation
Table 1: Half-life of Wild-Type vs. Mutant pVHL30
The stability of pVHL30 can be significantly altered by mutations. Below is a comparison of the half-life of wild-type pVHL30 and various tumor-derived mutants as determined by a cycloheximide chase assay.[1]
| pVHL30 Variant | Half-life (hours) |
| Wild-Type | 3.8 |
| Mutant S68W | 1.2 |
| Mutant Y112N | 1.9 |
| Mutant A149S | 0.6 |
Table 2: Representative Degradation Parameters for a VHL-based PROTAC
The efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table shows example data for a VHL-based PROTAC targeting PD-L1.[2]
| Parameter | Value |
| DC50 | 2.90 ± 0.37 µM |
| Dmax | >80% at 20 µM |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for pVHL30 Half-life Determination
This protocol describes how to determine the half-life of pVHL30 in cultured cells.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
CHX Preparation: Prepare a stock solution of cycloheximide (e.g., 50 mg/mL in DMSO). This should be made fresh to ensure maximal activity.[3]
-
Treatment: To the culture medium, add CHX to a final concentration of 20-100 µg/mL (optimize for your cell line). For the zero time point (t=0), add an equivalent volume of DMSO.
-
Time Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours). To harvest, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for pVHL30 and a primary antibody for a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for pVHL30 and the loading control for each time point.
-
Normalize the pVHL30 band intensity to the loading control for each time point.
-
Express the normalized pVHL30 intensity at each time point as a percentage of the t=0 time point.
-
Plot the percentage of remaining pVHL30 against time and fit the data to a one-phase decay curve to calculate the half-life.
-
Protocol 2: In Vitro Ubiquitination Assay
This protocol provides a general framework for assessing the ubiquitination of a substrate by the pVHL E3 ligase complex in vitro.
-
Reaction Mix Preparation: In a microcentrifuge tube on ice, combine the following components. The final volume is typically 25-50 µL.
| Component | Final Concentration |
| E1 Activating Enzyme | 50-100 nM |
| E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b) | 0.2-1 µM |
| Ubiquitin | 5-10 µM |
| Recombinant pVHL-ElonginB-ElonginC (VBC) complex | 0.1-0.5 µM |
| Substrate (e.g., hydroxylated HIF-1α peptide) | 1-5 µM |
| ATP Regenerating System (ATP, Creatine Kinase, Creatine Phosphate) | 1X |
| 10X Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT) | 1X |
| Nuclease-free water | to final volume |
-
Initiate Reaction: Start the reaction by adding the VBC complex or ATP and incubate at 30-37°C for 30-90 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel.
-
Transfer to a membrane and probe with an antibody against the substrate to detect higher molecular weight ubiquitinated species, which will appear as a smear or ladder of bands.
-
Alternatively, you can use an antibody against ubiquitin.
-
-
Controls:
-
-E1/-E2/-E3/-ATP: Omit each component individually to ensure the reaction is dependent on the complete ubiquitination cascade.
-
-Substrate: To check for auto-ubiquitination of the E3 ligase.
-
Visualizations
Caption: pVHL-HIF-1α Signaling Pathway.
Caption: Logical workflow for troubleshooting pVHL30 degradation experiments.
References
Technical Support Center: Understanding and Mitigating the Hook Effect with Homo-PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Homo-PROTACs, with a specific focus on the common challenge of the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is a Homo-PROTAC and how does it work?
A1: A Homo-PROTAC is a bivalent molecule composed of two identical ligands that bind to the same E3 ubiquitin ligase.[1] Instead of recruiting an E3 ligase to a different target protein for degradation (as is the case with hetero-PROTACs), a Homo-PROTAC induces the dimerization of two molecules of the same E3 ligase.[1] This dimerization event leads to the E3 ligase ubiquitinating itself (auto-ubiquitination), which subsequently marks it for degradation by the proteasome.[1] This "suicide-type" chemical knockdown of the E3 ligase itself is the primary mechanism of action.[2]
Q2: What is the "hook effect" in the context of Homo-PROTAC experiments?
A2: The "hook effect" is a paradoxical phenomenon observed in dose-response experiments where the degradation of the target E3 ligase decreases at high concentrations of the Homo-PROTAC.[3][4] This results in a characteristic bell-shaped or "hooked" dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[3][4]
Q3: What causes the hook effect with Homo-PROTACs?
A3: The hook effect arises from the formation of unproductive binary complexes at excessive Homo-PROTAC concentrations.[5] For a Homo-PROTAC to be effective, it must form a productive ternary complex, bringing two E3 ligase molecules together (E3 Ligase-Homo-PROTAC-E3 Ligase).[2] However, at very high concentrations, it is more probable that a Homo-PROTAC molecule will bind to only one E3 ligase molecule, forming a stable binary complex (E3 Ligase-Homo-PROTAC).[5] These binary complexes are unable to induce dimerization and subsequent auto-ubiquitination, thus inhibiting the degradation process and leading to the observed decrease in efficacy at high concentrations.[5]
Q4: What are the primary consequences of the hook effect for my research?
A4: The main consequence of an unaddressed hook effect is the potential for misinterpretation of your experimental data. This can lead to an inaccurate assessment of your Homo-PROTAC's potency and efficacy.[6] Key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be incorrectly determined, potentially causing you to discard a potent compound or pursue a suboptimal one.[6]
Q5: How can I avoid or minimize the hook effect in my experiments?
A5: Minimizing the hook effect primarily involves careful experimental design and optimization of the Homo-PROTAC concentration. Key strategies include:
-
Broad Dose-Response Curve: Always perform a wide, granular dose-response experiment (e.g., from picomolar to high micromolar ranges) to fully characterize the degradation profile and identify the optimal concentration for maximal degradation, as well as the point at which the hook effect begins.[5]
-
Enhance Ternary Complex Cooperativity: Designing Homo-PROTACs with linkers that promote positive cooperativity in the formation of the ternary complex can help to stabilize it over the unproductive binary complexes, thereby reducing the hook effect.[5]
-
Time-Course Experiments: The kinetics of degradation can vary. Performing a time-course experiment at a fixed, optimal concentration can help determine the ideal incubation time for maximal degradation.
Troubleshooting Guides
Issue 1: My dose-response curve for the Homo-PROTAC shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the classic "hook effect".
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment, ensuring you have a sufficient number of data points at the higher concentrations to clearly define the downward curve.
-
Determine Optimal Concentration (DC50 and Dmax): Identify the concentration that yields the maximal degradation (Dmax) and the concentration that achieves 50% of this maximal degradation (DC50). Use concentrations at or below the Dmax for future experiments to ensure you are in the productive range of the curve.
-
Biophysical Confirmation (Optional but Recommended): If available, use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the formation of the ternary complex at different Homo-PROTAC concentrations. This can provide direct evidence of the relationship between ternary complex formation and the observed degradation profile.
-
Issue 2: The Homo-PROTAC shows weak or no degradation of the target E3 ligase at the tested concentrations.
-
Likely Cause: This could be due to several factors, including testing concentrations that are entirely within the hook effect region, poor cell permeability of the compound, or issues with the experimental system itself.
-
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: It is possible your initial concentrations were too high and you are only observing the inhibitory part of the hook effect. Test a very broad range of concentrations, starting from the low nanomolar or even picomolar range.
-
Verify E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of the target E3 ligase.
-
Assess Cell Permeability: If the Homo-PROTAC is active in biochemical assays but not in cells, poor cell permeability may be the issue. Consider optimizing the linker to improve physicochemical properties.
-
Confirm Ternary Complex Formation: Use Co-Immunoprecipitation (Co-IP) to verify that the Homo-PROTAC is capable of inducing the dimerization of the E3 ligase within the cell.
-
Quantitative Data Summary
The following table provides a hypothetical example of data from a dose-response experiment with a VHL-targeting Homo-PROTAC (e.g., CM11), illustrating the hook effect.[7]
| Homo-PROTAC Concentration (nM) | Normalized VHL Protein Level | % VHL Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.75 | 25 |
| 10 | 0.30 | 70 |
| 100 | 0.15 | 85 (Dmax) |
| 500 | 0.40 | 60 |
| 1000 | 0.65 | 35 |
| 5000 | 0.80 | 20 |
In this example, the DC50 would be the concentration at which 42.5% degradation is achieved.
Experimental Protocols
Protocol 1: Western Blot Analysis of Homo-PROTAC Dose-Response
This protocol is designed to quantify the degradation of a target E3 ligase in response to varying concentrations of a Homo-PROTAC.
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Homo-PROTAC Treatment: Prepare serial dilutions of the Homo-PROTAC in cell culture medium. A broad concentration range is recommended (e.g., 0.1 nM to 10 µM) to identify a potential hook effect.[8] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the Homo-PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Incubate on ice for 20-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against the target E3 ligase overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target E3 ligase band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm E3 Ligase Dimerization
This protocol is used to confirm that the Homo-PROTAC induces the formation of an E3 ligase-E3 ligase complex.
-
Cell Treatment: Treat cells with the optimal concentration of the Homo-PROTAC (determined from the dose-response curve) and a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated complex.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer (e.g., a buffer containing a mild detergent like NP-40).
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target E3 ligase (or an epitope tag if the E3 ligase is tagged) to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using an antibody against the target E3 ligase. An increased signal for the E3 ligase in the Homo-PROTAC-treated sample compared to the vehicle control indicates the formation of the dimerized complex.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Homo-PROTAC pVHL30 Degrader 1 (CM11)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Homo-PROTAC pVHL30 degrader 1, also known as CM11. This resource is intended for scientists and drug development professionals to optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bivalent small molecule designed to induce the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5] It consists of two VHL ligands joined by a linker. This design facilitates the dimerization of two VHL molecules, leading to the formation of a "ternary complex" (VHL:degrader:VHL).[6] This proximity induces the ubiquitination and subsequent proteasomal degradation of VHL itself, in a suicide-type mechanism.[4][5] Notably, it selectively degrades the pVHL30 isoform over the pVHL19 isoform and does not trigger a hypoxic response.[4][5][6]
Q2: What is the optimal concentration range for this compound?
The optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. However, published data indicates that CM11 can induce complete degradation of pVHL30 at concentrations as low as 10 nM in HeLa cells after a 4-hour treatment.[6] It is crucial to test a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal window for degradation and to avoid the "hook effect".[6]
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs, including Homo-PROTACs, where degradation efficiency decreases at very high concentrations.[6] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes (degrader:VHL) rather than the productive ternary complexes (VHL:degrader:VHL) required for degradation.[6] To avoid this, it is essential to perform a careful dose-response analysis to find the concentration that yields maximum degradation.
Q4: How should I prepare and store this compound?
Proper preparation and storage are critical for the activity of the degrader.
-
Stock Solutions: It is highly soluble in DMSO (≥ 150 mg/mL).[1][7] Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound at -20°C for up to 3 years.[7] The DMSO stock solution should be stored at -80°C and is stable for at least 6 months.[1]
-
Working Solutions: For cell-based assays, dilute the DMSO stock into your cell culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low degradation of pVHL30 | Suboptimal Degrader Concentration: The concentration used may be too low or in the range of the "hook effect". | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal concentration.[6] |
| Incorrect Incubation Time: The treatment time may be too short or too long. | Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal degradation window. CM11 has been shown to induce degradation in as little as 1 hour.[6] | |
| Poor Compound Solubility/Stability: The degrader may have precipitated out of solution or degraded. | Ensure proper dissolution in high-quality, anhydrous DMSO.[1] Prepare fresh working solutions from a properly stored stock for each experiment. If precipitation is observed, sonication may help.[1][7] | |
| Cell Line Resistance: The specific cell line may be less sensitive to the degrader. | The effects of CM11 have been confirmed in multiple cell lines, including HeLa and U2OS cells.[6] If you are using a different cell line, consider testing one of these as a positive control. | |
| Inefficient Proteasome Activity: The proteasome may be inhibited, preventing degradation of the ubiquitinated protein. | As a control, co-treat cells with the degrader and a proteasome inhibitor (e.g., MG132). An accumulation of pVHL30 would indicate that the degrader is functional but proteasomal activity is compromised. | |
| Inconsistent Results | Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final dilution to add to replicate wells. | |
| DMSO Quality: Water content in DMSO can affect the solubility and stability of the compound. | Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[1] | |
| Unexpected Off-Target Effects | High Degrader Concentration: At high micromolar concentrations, Homo-PROTACs can act as inhibitors rather than degraders.[6] | Use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target effects. |
| Non-Specific Binding: While shown to be highly selective, the possibility of off-target binding in a specific cellular context cannot be entirely ruled out. | Perform proteomics studies to globally assess protein level changes upon treatment with the degrader.[6] Isobaric tagging mass spectrometry has shown CM11 to be highly selective.[6] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 150 mg/mL (127.18 mM) | [1][7] |
| Water | 25 mg/mL (21.20 mM) (requires sonication) | [1] |
Table 2: In Vivo Formulation Examples
| Formulation | Composition | Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.12 mM) | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.12 mM) | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.12 mM) | [1] |
Table 3: Cellular Activity of CM11 (this compound) in HeLa Cells
| Treatment Time | Concentration for Complete pVHL30 Depletion (DC99) | Half-Degrading Concentration (DC50) at 24h | Reference |
| 4 hours | 10 nM | Not Reported | [6] |
| 24 hours | Not Reported | 10 - 100 nM | [6] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of pVHL30 Degradation by Western Blot
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A common concentration range to test is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the degrader.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4 or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VHL overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities and normalize the pVHL30 signal to the loading control. Plot the normalized pVHL30 levels against the degrader concentration to determine the DC50.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Workflow for Dose-Response Analysis of pVHL30 Degradation.
Caption: Troubleshooting Logic for Lack of pVHL30 Degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound, 2244684-49-7 | BroadPharm [broadpharm.com]
- 4. [PDF] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
"potential off-target effects of CM11 VHL degrader"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the CM11 VHL degrader.
Frequently Asked Questions (FAQs)
Q1: What is CM11 and what is its primary mechanism of action?
A1: CM11 is a homo-PROTAC (Proteolysis Targeting Chimera) designed to induce the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a bivalent small molecule composed of two VHL ligands joined by a linker. By dimerizing VHL, CM11 triggers the ubiquitination and subsequent proteasomal degradation of VHL itself, leading to its selective knockdown.[3][4]
Q2: What is known about the selectivity and potential off-target effects of CM11?
A2: CM11 has been shown to be highly selective for the long isoform of VHL (pVHL30).[4] A proteome-wide analysis using isobaric tagging mass spectrometry was performed to assess its specificity in an unbiased manner.[3] Among 6,450 proteins detected, CM11 treatment (1 µM for 10 hours) did not lead to substantial depletion of any proteins other than VHL and its associated protein, Cullin 2 (Cul2).[3] No significant degradation of other Cullin family members or CRL-associated subunits was observed.[3]
Q3: Why is Cullin 2 (Cul2) degraded along with VHL when using CM11?
A3: VHL is the substrate recognition subunit of the CRL2-VHL E3 ligase complex, in which Cul2 acts as a scaffold protein. The degradation of VHL upon CM11 treatment leads to the co-degradation of Cul2, as the integrity of the complex is compromised.[3] This is considered an on-target downstream effect of VHL degradation rather than a direct off-target effect of CM11.
Q4: Can CM11 trigger a hypoxic response?
A4: Despite degrading VHL, which is a key regulator of the hypoxia-inducible factor alpha (HIF-α), CM11 does not trigger a hypoxic response.[2][3] The selective degradation of the pVHL30 isoform by CM11 results in minimal stabilization of HIF-α.[3]
Q5: What is the "hook effect" and how can it affect the interpretation of CM11 activity?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency of the target protein decreases. This is because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and to avoid misinterpreting a lack of degradation at high concentrations as inactivity of the compound.
Troubleshooting Guides
Issue 1: No or weak degradation of VHL is observed.
| Potential Cause | Troubleshooting Steps |
| Suboptimal CM11 Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for VHL degradation. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal VHL degradation. |
| Low E3 Ligase Expression in Cell Line | Confirm the expression of VHL and other components of the ubiquitin-proteasome system in your chosen cell line using Western blot or qPCR. |
| Inactive Ubiquitin-Proteasome System (UPS) | Use a positive control, such as the proteasome inhibitor MG132. Pre-treatment with MG132 should block VHL degradation by CM11, confirming a UPS-dependent mechanism. |
| Poor Cell Permeability or Instability of CM11 | While CM11 is generally cell-permeable, ensure proper storage and handling of the compound. If permeability is a concern, consider using a different cell line or consult the literature for specific experimental conditions. |
Issue 2: Discrepancy between proteomics data and Western blot results.
| Potential Cause | Troubleshooting Steps |
| Differences in Assay Sensitivity | Mass spectrometry-based proteomics is generally more sensitive and quantitative than Western blotting. Use proteomics data to guide the selection of potential off-targets for validation. |
| Antibody Cross-Reactivity in Western Blotting | Validate the specificity of your primary antibody for the protein of interest. If available, use knockout or knockdown cell lines as negative controls. |
| Issues with Protein Loading or Transfer in Western Blot | Ensure equal protein loading by quantifying total protein concentration before loading. Use a loading control (e.g., GAPDH, β-actin) to normalize your results. Optimize transfer conditions to ensure efficient transfer of proteins of all sizes. |
Data Presentation
Summary of Proteome-wide Selectivity of CM11
The following table summarizes the key findings from a quantitative mass spectrometry analysis of HeLa cells treated with 1 µM of CM11 for 10 hours.
| Protein | Gene Name | Log2 Fold Change (CM11 vs. DMSO) | Significance | Classification |
| VHL | VHL | Substantially Decreased | Significant | On-Target |
| Cullin 2 | CUL2 | Substantially Decreased | Significant | On-Target Downstream Effect |
| Other Cullins (1, 3, 4A, 4B, 5, 7) | CUL1, CUL3, etc. | No Significant Change | Not Significant | Not Affected |
| HIF-1α | HIF1A | No Significant Change | Not Significant | Not Affected |
| ~6,450 Other Proteins | Various | No Significant Change | Not Significant | No Off-Target Degradation |
| Data is based on the findings reported in Maniaci et al., Nat. Commun., 2017.[3] |
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Profiling of CM11
This protocol outlines a typical workflow for identifying potential off-target protein degradation using quantitative mass spectrometry (e.g., LC-MS/MS with isobaric tagging).
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HeLa, U2OS) to approximately 70-80% confluency.
-
Treat cells with CM11 at its optimal degradation concentration (e.g., 100 nM - 1 µM) and a higher concentration to assess for the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control compound if available.
-
Incubate for a predetermined time (e.g., 10-24 hours) to allow for protein degradation.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Tagging and LC-MS/MS Analysis:
-
Label the peptide samples with isobaric tags (e.g., TMT, iTRAQ) according to the manufacturer's protocol.
-
Combine the labeled samples and analyze by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance in CM11-treated samples compared to controls.
-
A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.
-
Protocol 2: Orthogonal Validation of Potential Off-Targets by Western Blot
-
Cell Treatment and Lysis:
-
Treat cells with CM11 and controls as described in the proteomics workflow.
-
Lyse cells and quantify total protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the potential off-target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH) to normalize the data.
-
Visualizations
References
Technical Support Center: Investigating the Long-Term Cellular Effects of Sustained pVHL30 Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the sustained degradation of the von Hippel-Lindau tumor suppressor protein, pVHL30.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular consequences of long-term pVHL30 degradation?
Sustained degradation of pVHL30, a critical component of an E3 ubiquitin ligase complex, leads to the stabilization of its primary targets, the alpha subunits of Hypoxia-Inducible Factors (HIFs), specifically HIF-1α and HIF-2α.[1] This results in a "pseudohypoxic" state where cells constitutively express genes typically induced by low oxygen conditions.[2][3] These genes are involved in crucial processes such as angiogenesis (e.g., VEGF), erythropoiesis (e.g., erythropoietin), and glucose metabolism.[1][2] Pathologically, this can predispose individuals to the development of various tumors, including clear cell renal cell carcinoma (ccRCC) and hemangioblastomas, characteristic of von Hippel-Lindau (VHL) disease.[2][4]
Q2: Beyond HIF stabilization, what are the other known long-term effects of pVHL30 loss?
Beyond its canonical role in HIF degradation, pVHL30 has several HIF-independent functions. Its sustained degradation can therefore lead to a broader range of cellular effects, including:
-
Genomic Instability: pVHL plays a role in maintaining chromosomal stability.
-
Altered Cell Cycle Control: pVHL can interact with and regulate cell cycle components.[5]
-
Dysregulated Apoptosis: Loss of pVHL can affect programmed cell death pathways, contributing to tumor survival.
-
Microtubule Instability: pVHL is known to stabilize microtubules, and its absence can lead to defects in microtubule dynamics.
-
Extracellular Matrix (ECM) Formation: pVHL is involved in the regulation of ECM deposition.
-
Ciliogenesis Defects: pVHL function is linked to the development of primary cilia, particularly in kidney cells.
Q3: What is the functional difference between the pVHL30 and pVHL19 isoforms?
The VHL gene produces two main protein isoforms, a full-length 213-amino acid protein (pVHL30) and a shorter 160-amino acid protein (pVHL19) that starts from an internal translation initiation site. While both isoforms can form a functional E3 ligase complex and target HIF-α for degradation, pVHL30 has an additional N-terminal domain. This region is intrinsically disordered and may mediate interactions with other proteins, suggesting that pVHL30 could have unique functions not shared by pVHL19.
Q4: How does sustained pVHL30 degradation lead to polycythemia?
Certain mutations in the VHL gene can lead to a condition called Chuvash polycythemia, characterized by an overproduction of red blood cells.[6][7] This is primarily due to the stabilization of HIF-2α, which leads to the excessive production of erythropoietin (EPO), the primary hormone that stimulates red blood cell production.[8] In these cases, the VHL mutation impairs the ability of pVHL to effectively target HIF-2α for degradation, leading to chronically elevated EPO levels.[6][8]
Troubleshooting Guides
Western Blotting for HIF-1α
Issue: No or very weak HIF-1α band detected in lysates from pVHL30-degraded cells, even though downstream targets appear upregulated.
-
Possible Cause 1: Rapid HIF-1α Degradation During Sample Preparation.
-
Solution: HIF-1α has a very short half-life (around 5 minutes) in the presence of oxygen.[9][10] It is critical to minimize oxygen exposure during cell lysis. If possible, perform lysis inside a hypoxic chamber. Always use ice-cold lysis buffer supplemented with a cocktail of protease and proteasome inhibitors (e.g., MG132) to prevent degradation.[11]
-
-
Possible Cause 2: Insufficient Protein Load.
-
Solution: HIF-1α is often expressed at low levels. Increase the amount of total protein loaded per lane on your SDS-PAGE gel (e.g., 30-50 µg).
-
-
Possible Cause 3: Inefficient Nuclear Extraction.
-
Solution: Stabilized HIF-1α translocates to the nucleus. Using a nuclear extraction protocol can enrich for HIF-1α and improve detection.
-
-
Possible Cause 4: Poor Antibody Quality.
-
Solution: Use a well-validated antibody for HIF-1α. Check the antibody datasheet for recommended applications and positive controls. Consider testing multiple antibodies from different vendors.
-
Co-Immunoprecipitation (Co-IP) to study pVHL30 Interactions
Issue: Failure to pull down known interacting partners of pVHL30.
-
Possible Cause 1: Transient or Weak Interactions.
-
Solution: Some protein-protein interactions are transient. Consider in vivo cross-linking with formaldehyde (B43269) or a cell-permeable cross-linker before cell lysis to stabilize the interaction. Optimize washing steps with less stringent buffers to avoid disrupting weaker interactions.
-
-
Possible Cause 2: Incorrect Lysis Buffer.
-
Solution: The choice of lysis buffer is critical. A very harsh lysis buffer (e.g., containing high concentrations of SDS) can denature proteins and disrupt interactions. Start with a milder buffer (e.g., RIPA or a Tris-based buffer with low detergent concentrations) and optimize as needed.
-
-
Possible Cause 3: Antibody Obscuring the Epitope.
-
Solution: The antibody used for immunoprecipitation might bind to the same region of pVHL30 as its interacting partner. If possible, use an antibody that targets a different epitope (e.g., a tag if you are overexpressing a tagged version of pVHL30).
-
Gene Expression Analysis of HIF-1α Target Genes
Issue: Inconsistent or no significant upregulation of HIF-1α target genes (e.g., VEGF, GLUT1) after pVHL30 knockdown/degradation.
-
Possible Cause 1: Inefficient pVHL30 Knockdown/Degradation.
-
Solution: Always verify the efficiency of your pVHL30 knockdown or degradation at the protein level using Western blotting. If using siRNA or shRNA, optimize the concentration and transfection/transduction conditions. If using a chemical degrader, perform a dose-response and time-course experiment to determine the optimal conditions.
-
-
Possible Cause 2: Cell-Type Specific Responses.
-
Solution: The transcriptional response to HIF-1α stabilization can be cell-type specific. Ensure that the target genes you are analyzing are known to be regulated by HIF-1α in your specific cell line. It is advisable to analyze a panel of well-established HIF-1α target genes.
-
-
Possible Cause 3: Compensatory Mechanisms.
-
Solution: Cells can have compensatory mechanisms that might dampen the transcriptional response to HIF-1α stabilization over the long term. Analyze gene expression at different time points after initiating pVHL30 degradation to capture the dynamics of the response.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of pVHL30 degradation.
Table 1: Changes in Protein Levels and Stability
| Protein | Condition | Change | Reference |
| HIF-1α | pVHL-deficient cells (normoxia) | Increased stability (half-life > 30 min) | [9][10] |
| HIF-1α | pVHL-proficient cells (normoxia) | Low stability (half-life ~5-8 min) | [9][10] |
| VEGF | pVHL-deficient RCC cells | ~5-fold increase in mRNA levels | [12] |
| pRb | VHL-deficient ccRCC tumors | Higher protein abundance compared to normal tissue | [13] |
Table 2: Fold Change in Gene Expression in VHL-Deficient Cells
| Gene | Fold Change (VHL-deficient vs. VHL-proficient) | Function | Reference |
| CCND1 (Cyclin D1) | Upregulated | Cell Cycle Progression | [14] |
| EDN1 (Endothelin 1) | Upregulated | Vasoconstriction, Cell Proliferation | [14] |
| TGFA (Transforming Growth Factor Alpha) | Upregulated | Cell Growth and Proliferation | [14] |
| RNASE6PL | Downregulated | Ribonuclease activity | [14] |
Experimental Protocols
Western Blotting for HIF-1α Stabilization
This protocol is adapted from established methods for detecting the highly unstable HIF-1α protein.
Materials:
-
Cell Lysis Buffer (RIPA or similar) supplemented with protease and proteasome inhibitors (e.g., PMSF, aprotinin, leupeptin, and MG132)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (7.5% acrylamide)
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis (Critical Step):
-
Perform all steps on ice to minimize protein degradation.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 30-50 µg of protein per lane on a 7.5% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate protein in a test tube to determine if it is a target of the pVHL E3 ligase complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5)
-
Recombinant Ubiquitin
-
Recombinant, purified pVHL complex (pVHL, Elongin B, Elongin C, Cul2, Rbx1)
-
Substrate protein of interest (e.g., a fragment of HIF-1α containing the oxygen-dependent degradation domain)
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the purified pVHL complex.
-
Initiate the reaction by adding the substrate protein.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the substrate protein or an anti-ubiquitin antibody.
-
A ladder of higher molecular weight bands corresponding to poly-ubiquitinated substrate indicates a positive result.
-
Microtubule Co-sedimentation Assay
This assay is used to determine if a protein binds to and stabilizes microtubules.
Materials:
-
Purified tubulin
-
GTP
-
Taxol (a microtubule-stabilizing agent)
-
Microtubule polymerization buffer
-
Cushion buffer (e.g., polymerization buffer with 60% glycerol)
-
Protein of interest (e.g., purified pVHL30)
-
Ultracentrifuge
Procedure:
-
Microtubule Polymerization:
-
Polymerize purified tubulin in the presence of GTP at 37°C.
-
Stabilize the newly formed microtubules with taxol.
-
-
Binding Reaction:
-
Incubate the taxol-stabilized microtubules with your protein of interest at various concentrations.
-
-
Ultracentrifugation:
-
Layer the reaction mixtures over a cushion buffer in ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any associated proteins.
-
-
Analysis:
-
Carefully separate the supernatant and the pellet.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for your protein of interest.
-
The presence of your protein in the pellet fraction indicates binding to microtubules.
-
Visualizations
Caption: pVHL-HIF Signaling Pathway in Normoxia vs. Hypoxia/pVHL Degradation.
Caption: Experimental Workflow for HIF-1α Western Blotting.
Caption: Troubleshooting Logic for Absent HIF-1α Signal in Western Blot.
References
- 1. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Real-Time Imaging of HIF-1α Stabilization and Degradation | PLOS One [journals.plos.org]
- 10. Hypoxia-inducible factor-1α (HIF-1α) escapes O2-driven proteasomal degradation irrespective of its subcellular localization: nucleus or cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Post-transcriptional regulation of vascular endothelial growth factor mRNA by the product of the VHL tumor suppressor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Gene array of VHL mutation and hypoxia shows novel hypoxia-induced genes and that cyclin D1 is a VHL target gene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for pVHL30 Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays after treatment with pVHL30 degraders.
Frequently Asked Questions (FAQs)
Q1: What is a pVHL30 degrader and how does it work?
A pVHL30 degrader is a type of targeted protein degrader, often a proteolysis-targeting chimera (PROTAC), that utilizes the von Hippel-Lindau (pVHL) E3 ubiquitin ligase to induce the degradation of a specific protein of interest (POI).[1] The pVHL30 isoform is one of two main isoforms of the VHL protein. The degrader is a heterobifunctional molecule with two key components: one end binds to the target protein, and the other end binds to pVHL30.[2] This binding event brings the target protein into close proximity with the E3 ligase complex, leading to the ubiquitination of the target protein. Ubiquitination acts as a molecular tag, marking the protein for degradation by the cell's natural disposal system, the proteasome.[2]
Q2: What is the "hook effect" in the context of pVHL30 degraders?
The "hook effect" is a phenomenon observed with PROTACs where, at very high concentrations, the degradation of the target protein is paradoxically reduced.[3] This occurs because the high concentration of the degrader leads to the formation of binary complexes (degrader-target protein or degrader-E3 ligase) rather than the productive ternary complex (target protein-degrader-E3 ligase) required for ubiquitination. To avoid this, it is crucial to perform a dose-response experiment with a wide range of degrader concentrations.[4]
Q3: Which cell viability assay is most suitable after pVHL30 degrader treatment?
The choice of assay depends on the specific research question.
-
Metabolic assays (MTT, MTS, CellTiter-Glo): These assays measure the metabolic activity of cells, which is often correlated with cell viability. They are high-throughput and cost-effective for initial screening.
-
Apoptosis assays (Caspase-Glo, Annexin V): These assays specifically measure markers of apoptosis (programmed cell death), providing mechanistic insights into how the degrader is affecting the cells.
-
Cytotoxicity assays (LDH release): These assays measure the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity and cell death.
It is often recommended to use a combination of assays to obtain a comprehensive understanding of the degrader's effects.
Q4: What are the essential controls for a cell viability experiment with a pVHL30 degrader?
To ensure the validity of your results, the following controls are critical:
-
Vehicle Control (e.g., DMSO): Serves as the baseline for cell viability in the absence of the degrader.[3]
-
Positive Control: A compound known to induce cell death in your cell line.
-
Negative Control Compound: A structurally similar but inactive version of your degrader that cannot bind to either the target protein or pVHL. This helps to confirm that the observed effects are specific to the degrader's mechanism of action.[3]
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" the degradation of the target protein, confirming that the degrader works through the ubiquitin-proteasome system.[3]
Data Presentation
Table 1: Representative Quantitative Data for a VHL-based PROTAC
The following table provides illustrative data for a hypothetical VHL-based PROTAC targeting BCL-xL. This data demonstrates the kind of results you might expect from cell viability and degradation experiments.
| Cell Line | PROTAC | IC50 (nM) [Cell Viability, 72h] | DC50 (nM) [Protein Degradation] | Dmax (%) [Protein Degradation] |
| H146 (SCLC) | 753b (BCL-xL/2 dual degrader) | 5 | Not Determined | Not Determined |
| H211 (SCLC) | 753b (BCL-xL/2 dual degrader) | 10 | Not Determined | Not Determined |
| H1059 (SCLC) | 753b (BCL-xL/2 dual degrader) | 8 | Not Determined | Not Determined |
| WI38 (Normal Lung Fibroblasts) | 753b (BCL-xL/2 dual degrader) | >1000 | Not Determined | Not Determined |
| H146 (SCLC) | DT2216 (BCL-xL degrader) | 25 | Not Determined | Not Determined |
Note: This data is adapted from a study on a VHL-based dual degrader and is intended for illustrative purposes.[5] IC50, DC50, and Dmax values should be experimentally determined for your specific pVHL30 degrader and cell line.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cells of interest
-
pVHL30 degrader
-
96-well microplate
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with a serial dilution of the pVHL30 degrader and controls for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest in a 96-well white-walled plate
-
pVHL30 degrader
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and incubate overnight.
-
Treat cells with the pVHL30 degrader and controls for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Cells of interest
-
pVHL30 degrader
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the pVHL30 degrader and controls.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Troubleshooting Guides
Table 2: General Troubleshooting for Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. |
| Pipetting errors | Use calibrated pipettes and consistent technique. | |
| Edge effects in the plate | Avoid using the outer wells of the plate for experimental data. Fill them with PBS or media.[6] | |
| Low Signal or Absorbance | Insufficient cell number | Optimize cell seeding density for your cell line. |
| Short incubation time with assay reagent | Increase the incubation time as recommended by the assay protocol. | |
| Reagent degradation | Ensure proper storage and handling of assay reagents. | |
| High Background Signal | Microbial contamination | Visually inspect cultures for contamination. |
| Interference from media components (e.g., phenol (B47542) red, serum) | Use phenol red-free media or a serum-free media during the assay incubation. | |
| Compound interference | Test the degrader in a cell-free system to see if it directly reacts with the assay reagents. |
Table 3: Troubleshooting Specific to pVHL30 Degrader Experiments
| Problem | Possible Cause | Recommended Solution |
| No Target Protein Degradation | Poor cell permeability of the degrader | Assess the physicochemical properties of your compound. Consider using a cell permeability assay.[4] |
| Low expression of pVHL in the cell line | Confirm pVHL expression levels using Western blot or qPCR. Choose a cell line with adequate E3 ligase expression.[4] | |
| Inefficient ternary complex formation | Perform a co-immunoprecipitation or other binding assay to confirm the interaction between the target, degrader, and pVHL. The linker length and composition of the degrader may need optimization.[4] | |
| "Hook Effect" Observed | High degrader concentrations leading to binary complex formation | Perform a dose-response experiment with a wider range of concentrations, including lower doses.[3] |
| Unexpected Cytotoxicity | Off-target effects of the degrader | Use a negative control compound to assess non-specific toxicity. Perform proteomic analysis to identify off-target proteins being degraded. |
| On-target toxicity | The degradation of the target protein itself may be causing cell death. This is the intended effect if the target is essential for cell survival. |
Mandatory Visualizations
References
Technical Support Center: Addressing Poor Solubility of Homo-PROTAC pVHL30 Degrader 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of the Homo-PROTAC pVHL30 degrader 1.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate in aqueous buffers?
A1: this compound, like many PROTACs, is a large, hydrophobic molecule that often exhibits low solubility in aqueous solutions. Precipitation typically occurs when the concentration of the degrader exceeds its solubility limit in a given buffer. This is a common issue when diluting a concentrated stock solution (usually in an organic solvent like DMSO) into an aqueous buffer for in vitro assays.
Q2: What are the main strategies to improve the solubility of this compound?
A2: There are two primary approaches to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC by introducing groups that increase hydrophilicity.
-
Formulation Strategies: This approach focuses on creating a delivery system for the PROTAC that improves its dissolution and apparent solubility in aqueous media.
Q3: Can I modify the structure of this compound to improve its solubility?
A3: While you cannot change the structure of the purchased this compound, understanding the principles of chemical modification can inform the design of future, more soluble PROTACs. Strategies include:
-
Incorporate Polar Groups: Introducing polar functional groups, such as a dibasic piperazine (B1678402), into the linker or VHL ligand can significantly enhance aqueous solubility. For instance, the addition of a dibasic piperazine to a VHL-based PROTAC has been shown to increase solubility by as much as 170-fold.[1]
-
Optimize the Linker: The linker plays a crucial role in the physicochemical properties of the PROTAC. Using shorter, more polar linkers can improve solubility.
Q4: What formulation strategies can I use for my existing stock of this compound?
A4: For an existing PROTAC with poor solubility, several formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix, such as HPMCAS or Eudragit® L 100-55, can prevent crystallization and maintain a supersaturated state in solution.[2][3] This is a well-established technique for improving the dissolution of poorly soluble drugs.[2][3]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic PROTAC molecule within the hydrophobic core of a cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[4]
-
Use of Co-solvents: For in vitro assays, adding a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG300) to the aqueous buffer can help to keep the PROTAC in solution. However, it is crucial to ensure the final co-solvent concentration is compatible with your experimental system.
Troubleshooting Guides
Issue: Precipitation observed when diluting DMSO stock into aqueous buffer.
This is a common problem encountered during the preparation of working solutions for in vitro experiments.
Detailed Steps:
-
Verify Final Concentration: Determine the kinetic or thermodynamic solubility of your PROTAC in the specific aqueous buffer you are using (see Experimental Protocols section). If your target final concentration exceeds this limit, precipitation is likely.
-
Reduce Final Concentration: If possible, lower the final concentration of the PROTAC in your assay to be below its measured solubility limit.
-
Optimize Dilution Method:
-
Vortexing: Add the DMSO stock solution to the aqueous buffer while vigorously vortexing the buffer. This rapid mixing can prevent the formation of localized high concentrations of the PROTAC that can lead to precipitation.
-
Temperature: Pre-warming the aqueous buffer may improve the solubility of the PROTAC. However, be mindful of the thermal stability of your PROTAC and other assay components.
-
-
Modify Buffer Composition:
-
Add a Co-solvent: Include a small percentage (e.g., 1-5%) of a biocompatible co-solvent like PEG300 or Tween-80 in your final aqueous buffer.
-
Adjust pH: The solubility of some compounds can be pH-dependent. If your experimental system allows, you can test a range of pH values to see if solubility improves.
-
-
Consider a Formulation Strategy: If the above steps are not successful or not compatible with your experiment, consider preparing a formulated version of your PROTAC using ASDs or cyclodextrins.
Data Presentation
The following tables summarize quantitative data on the solubility enhancement of VHL-based and other PROTACs using various strategies. While specific data for this compound is limited, these examples provide a reference for the potential improvements that can be achieved.
Table 1: Solubility Enhancement by Chemical Modification
| PROTAC Type | Modification | Fold Increase in Aqueous Solubility | Reference |
| VHL-based PROTAC | Addition of a dibasic piperazine | 170-fold | [1] |
Table 2: Solubility Enhancement by Formulation Strategies
| PROTAC | Formulation Strategy | Excipient(s) | Drug Loading (% w/w) | Observed Solubility Enhancement | Reference |
| ARCC-4 (VHL-based) | Amorphous Solid Dispersion (ASD) | HPMCAS, Eudragit® L 100-55 | 10% and 20% | Pronounced supersaturation without precipitation | [2][3] |
| AZ1 (CRBN-based) | Amorphous Solid Dispersion (ASD) | HPMCAS | Up to 20% | Up to 2-fold increase in drug supersaturation | [5] |
| LC001 (PROTAC) | Cyclodextrin Complexation | SBE-β-CD | N/A | ~430-fold increase in 100 mmol/L cyclodextrin solution | [4] |
| LC001 (PROTAC) | Cyclodextrin Complexation | HP-β-CD | N/A | ~247-fold increase in 100 mmol/L cyclodextrin solution | [4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This protocol provides a high-throughput method to estimate the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplates
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions in DMSO: In a 96-well plate, perform serial dilutions of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the aqueous buffer. This will create a range of final PROTAC concentrations with a low final percentage of DMSO.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Detection of Precipitation: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control, indicating the onset of precipitation.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This protocol determines the equilibrium solubility of a PROTAC, which is a more thermodynamically stable measurement.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials
-
Shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid PROTAC powder to a glass vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium with the solid drug.
-
Separation of Undissolved Solid: After equilibration, centrifuge the samples at high speed or filter the suspension to remove all undissolved solid particles.
-
Quantification: Carefully collect the supernatant or filtrate and determine the concentration of the dissolved PROTAC using a validated analytical method such as HPLC-UV or LC-MS. A standard curve of the PROTAC in the same buffer/solvent system should be prepared for accurate quantification.
-
Result: The measured concentration represents the thermodynamic solubility of the PROTAC in that specific buffer.
Visualizations
Mechanism of Action: this compound
This compound is a bivalent molecule composed of two VHL ligands joined by a linker. It induces the dimerization of the VHL E3 ligase, leading to its auto-ubiquitination and subsequent degradation by the proteasome.
References
- 1. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
"interpreting unexpected results in VHL degradation experiments"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your Von Hippel-Lindau (VHL) degradation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during VHL-mediated targeted protein degradation studies, particularly those involving Proteolysis Targeting Chimeras (PROTACs).
FAQ 1: Why am I not observing degradation of my target protein?
Possible Cause 1: Suboptimal PROTAC Concentration
High concentrations of a PROTAC can sometimes lead to the "hook effect," where the formation of the productive ternary complex (Target Protein-PROTAC-VHL) is impaired due to the prevalence of binary complexes (Target Protein-PROTAC or PROTAC-VHL).[1][2] This results in reduced degradation at higher concentrations.[2]
Troubleshooting Steps:
-
Perform a dose-response experiment: Test a broad range of PROTAC concentrations, including much lower doses, to identify the optimal concentration for target degradation.[1] This will help determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3]
-
Titrate your compound: Use a wide range of concentrations, for example, from 1 nM to 10 µM, to generate a full degradation curve.
Possible Cause 2: Poor Ternary Complex Formation
The efficacy of a PROTAC is dependent on the formation of a stable ternary complex.[4][5] The linker connecting the target binder and the VHL ligand is crucial for orienting the two proteins to allow for favorable protein-protein interactions.[4]
Troubleshooting Steps:
-
Biophysical Assays: If possible, perform biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your PROTAC to both the target protein and VHL, and to assess ternary complex formation.[6][7]
-
Structural Biology: X-ray crystallography or Cryo-EM can provide structural insights into the ternary complex, guiding the design of more effective PROTACs.[3][8]
Possible Cause 3: Cell Line Specificity
The expression levels of the target protein and components of the VHL E3 ligase complex can vary between cell lines, impacting degradation efficiency.[1]
Troubleshooting Steps:
-
Confirm Protein Expression: Use western blotting to confirm the expression of your target protein and VHL in the cell line being used.
-
Test Multiple Cell Lines: If possible, test your degrader in different cell lines to assess its activity across various cellular contexts.
Possible Cause 4: Impaired Ubiquitin-Proteasome System (UPS)
The degradation of the target protein is dependent on a functional ubiquitin-proteasome pathway.
Troubleshooting Steps:
-
Proteasome Inhibitor Control: Treat cells with your PROTAC in the presence of a proteasome inhibitor (e.g., MG132). An accumulation of the polyubiquitinated target protein or a rescue from degradation would confirm that the PROTAC is working through the proteasome system.[9]
-
NEDD8-Activating Enzyme (NAE) Inhibitor Control: Use an NAE inhibitor (e.g., MLN4924) to block the neddylation of Cullins, which is required for the activity of CRL E3 ligases like VHL. This should also prevent degradation of the target protein.
Possible Cause 5: Issues with the PROTAC Molecule Itself
The chemical stability and cell permeability of the PROTAC can affect its performance.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your PROTAC stock.
-
Assess Cell Permeability: If you suspect poor cell permeability, you can use assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm target engagement in cells.[10]
FAQ 2: Why am I observing off-target protein degradation?
Possible Cause 1: Promiscuous Warhead Binding
The ligand targeting your protein of interest (the "warhead") may have affinity for other proteins with similar binding domains, leading to their degradation.[1]
Troubleshooting Steps:
-
Use a More Selective Warhead: If possible, test a PROTAC with a more selective binder for your target protein.[1]
-
Warhead-Only Control: Include the warhead molecule alone as a control in your experiments to identify off-target effects stemming from the warhead itself.[1]
Possible Cause 2: High PROTAC Concentration
Excessive concentrations can lead to non-specific interactions and the degradation of proteins other than the intended target.[1]
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Perform a dose-response experiment to find the lowest effective concentration that maintains on-target degradation while minimizing off-target effects.[1]
Possible Cause 3: Neosubstrate of VHL
In some cases, the PROTAC can induce the degradation of proteins that are not natural substrates of VHL by creating a novel protein-protein interaction interface.[1]
Troubleshooting Steps:
-
Inactive Control PROTAC: Compare your results with an inactive epimer of the VHL ligand. If the off-target degradation is not observed with the inactive control, it suggests a VHL-dependent off-target effect.[1]
-
Global Proteomics: Unbiased, quantitative mass spectrometry-based proteomics is the gold standard for identifying off-target effects.[1] This allows for a global analysis of protein abundance changes following PROTAC treatment.[1]
FAQ 3: My PROTAC is causing unexpected cellular toxicity. What could be the reason?
Possible Cause 1: On-Target Toxicity
The degradation of your target protein may be the cause of the observed toxicity.[1]
Troubleshooting Steps:
-
Correlate Toxicity with Degradation: Confirm that the toxicity is observed at concentrations consistent with target degradation and is absent when using an inactive control PROTAC.[1]
Possible Cause 2: Off-Target Toxicity
An off-target protein that is critical for cell viability may be getting degraded.[1]
Troubleshooting Steps:
-
Analyze Proteomics Data: If you have performed global proteomics, analyze the data to identify any essential proteins that are being unintentionally degraded.[1]
Possible Cause 3: Toxicity of the PROTAC Molecule Itself
The PROTAC molecule may have pharmacological effects independent of protein degradation.[1]
Troubleshooting Steps:
-
Compare with Controls: Assess the toxicity of the warhead-only and VHL ligand-only molecules to determine if the toxicity is inherent to one of the components of the PROTAC.
Data Presentation
Table 1: Example Quantitative Data for a VHL-based PROTAC (MZ1)
| Parameter | Value | Assay | Reference |
| Binary Binding Affinity (BRD4) | 90 nM (Kd) | SPR | [11] |
| Binary Binding Affinity (VHL) | 130 nM (Kd) | SPR | [3] |
| Ternary Complex Dissociation Constant | 18 nM (Kd) | SPR | [11] |
| Cellular Degradation (DC50) | ~2 nM | Western Blot | [2] |
| Maximum Degradation (Dmax) | >90% | Western Blot | [2] |
Experimental Protocols
Protocol 1: Quantitative Western Blot for DC50 and Dmax Determination
This protocol is used to quantify the dose-dependent degradation of a target protein induced by a PROTAC.[7]
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for SDS-PAGE.[6][7]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[6][7]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
-
Data Analysis: Quantify the band intensities and normalize the target protein level to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[6]
Protocol 2: In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of a target protein.[12]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Purified VHL E3 ligase complex (VCB)
-
Purified target protein
-
PROTAC or vehicle control
-
Ubiquitin
-
ATP
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Mandatory Visualizations
Caption: VHL-PROTAC signaling pathway.
Caption: Troubleshooting flowchart for no target degradation.
Caption: Workflow for quantitative western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homo-PROTAC pVHL30 Degrader 1 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting control experiments with the Homo-PROTAC pVHL30 degrader 1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound?
A1: The this compound is a bivalent small molecule that consists of two ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected by a linker.[1] It functions by dimerizing two VHL proteins, leading to the ubiquitination and subsequent proteasomal self-degradation of VHL.[1][2][3] This induction of self-destruction is a novel approach to selectively knock down pVHL30.[2]
Q2: Why are control experiments crucial in studies involving pVHL30 degrader 1?
A2: Control experiments are essential to validate that the observed cellular effects are a direct result of the specific, proteasome-mediated degradation of pVHL30 and not due to off-target effects, compound toxicity, or other unintended interactions.[4][5] They help to distinguish between the effects of target degradation and target inhibition.[4]
Q3: What are the essential negative controls for a pVHL30 degrader 1 experiment?
A3: Essential negative controls include:
-
Vehicle Control (e.g., DMSO): Serves as a baseline to compare the effects of the degrader.[6]
-
Inactive Epimer/Stereoisomer: A structurally similar molecule that does not bind to VHL, confirming that the degradation is dependent on specific binding.[7]
-
VHL Ligand Alone: The monomeric VHL ligand can help assess any effects of VHL engagement that are independent of its degradation.[4]
Q4: What is the purpose of a proteasome inhibitor control?
A4: A proteasome inhibitor, such as MG132, is a critical positive control.[6] Pre-treatment of cells with a proteasome inhibitor should prevent the degradation of pVHL30 by the Homo-PROTAC. This "rescue" of the target protein confirms that its degradation is dependent on the proteasome machinery.[6][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak degradation of pVHL30 observed | Suboptimal degrader concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration.[8] |
| Incorrect incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal degradation.[8] | |
| Poor cell permeability or instability of the degrader. | Assess the stability of the degrader in your cell culture media. If possible, use mass spectrometry to measure the intracellular concentration of the degrader.[8] | |
| Low expression of VHL in the chosen cell line. | Confirm the expression level of VHL in your cell line using Western blot or qPCR.[8] | |
| "Hook Effect" Observed (Bell-shaped dose-response curve) | Excessively high concentrations of the degrader lead to the formation of binary complexes (VHL:Degrader) instead of the productive ternary complex (VHL:Degrader:VHL).[6] | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve.[6] Using concentrations at the peak of the curve will maximize degradation. |
| Observed phenotype is not consistent with VHL knockdown | Off-target effects of the degrader. | Use proteomics to identify other proteins that may be downregulated by the degrader.[5] Compare the phenotype with that of a VHL knockout/knockdown generated by other means (e.g., CRISPR, shRNA). |
| The phenotype is due to VHL inhibition, not degradation. | Use the VHL ligand alone as a control to see if it recapitulates the observed phenotype.[4] |
Experimental Protocols
Protocol 1: Western Blot for pVHL30 Degradation
This protocol is used to quantify the reduction in pVHL30 protein levels following treatment with the Homo-PROTAC degrader.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the pVHL30 degrader 1 (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO) and a proteasome inhibitor control (e.g., pre-treat with 10 µM MG132 for 4 hours before adding the degrader).[8]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[8]
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against pVHL and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for pVHL and the loading control.
-
Normalize the pVHL band intensity to the loading control.
-
Calculate the percentage of pVHL degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for VHL Dimerization
This protocol is used to confirm the formation of the VHL:Degrader:VHL ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the pVHL30 degrader 1 at the optimal concentration for a shorter time point than for degradation (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysates with an antibody against VHL overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against VHL.
-
-
Interpretation:
-
An increased amount of VHL detected in the immunoprecipitate from degrader-treated cells compared to the vehicle control indicates the formation of VHL dimers.
-
Visualizations
Caption: Mechanism of this compound leading to VHL self-degradation.
Caption: A typical experimental workflow for validating pVHL30 degradation.
Caption: Decision-making logic for validating experimental results using controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation [ideas.repec.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating pVHL30 Degradation: A Comparative Analysis of the Homo-PROTAC CM11 and its Inactive Epimer
A critical aspect of developing targeted protein degraders is the rigorous validation of their mechanism of action. This guide provides a comparative analysis of CM11, a bivalent small-molecule dimerizer of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase designed to induce self-degradation of its long-form pVHL30, and its inactive cis-cis epimer, CMP98. The data presented herein demonstrates the stereospecificity of CM11-induced pVHL30 degradation and establishes CMP98 as an essential negative control for such experiments.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. Homo-PROTACs, such as CM11, are a unique subclass designed to induce the degradation of an E3 ligase itself. CM11 is composed of two VHL ligands joined by a linker, which effectively dimerizes the pVHL30 isoform, leading to its ubiquitination and subsequent proteasomal degradation[1][2]. To validate that this degradation is a direct and specific effect of the molecule's intended stereochemistry, a comparison with an inactive epimer is crucial.
Comparative Efficacy of CM11 vs. Inactive Epimer in pVHL30 Degradation
Experimental data robustly demonstrates that the biological activity of CM11 is contingent on its specific stereoisomeric configuration. The trans-epimer, CM11, potently induces the degradation of pVHL30, while the cis-cis epimer, CMP98, is completely inactive[1]. This highlights the necessity of using CMP98 as a negative control to ensure that the observed degradation is not due to off-target effects or compound-induced cellular stress.
Quantitative Analysis of pVHL30 Degradation
The following table summarizes the dose-dependent effects of CM11 and its inactive epimer CMP98 on the cellular levels of pVHL30 in HeLa cells, as determined by Western Blot analysis.
| Compound | Concentration (µM) | pVHL30 Remaining (%) | pVHL19 Remaining (%) | Cullin2 Remaining (%) |
| CM11 | 0.01 | 48 | 98 | 95 |
| 0.1 | 5 | 85 | 55 | |
| 1 | 2 | 80 | 30 | |
| CMP98 | 1 | 100 | 100 | 100 |
Data is representative of experiments conducted in HeLa cells treated for 24 hours. Percentage of protein remaining is relative to a DMSO vehicle control.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
Western Blotting for pVHL30 Degradation
This protocol outlines the key steps for assessing the degradation of pVHL30 in response to treatment with CM11 and its inactive epimer.
1. Cell Culture and Treatment:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
On the day of the experiment, cells are treated with varying concentrations of CM11, CMP98, or a DMSO vehicle control for the desired time points (e.g., 4 and 24 hours).
2. Cell Lysis:
-
Following treatment, the culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The cell lysates are collected by scraping and then clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
-
The protein concentration of the supernatants is determined using a Bradford or BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The samples are then loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Following electrophoresis, the separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for VHL (to detect both pVHL30 and pVHL19 isoforms). Antibodies against Cullin2 and a loading control (e.g., β-actin or GAPDH) should also be used.
-
After incubation with the primary antibody, the membrane is washed three times with TBST.
-
The membrane is then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody directed against the primary antibody.
-
The membrane is washed again three times with TBST.
6. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a suitable imaging system.
-
The band intensities are quantified using densitometry software, and the levels of target proteins are normalized to the loading control.
Visualizing the Mechanism and Workflow
To further elucidate the underlying biological processes and the experimental design, the following diagrams are provided.
References
A Head-to-Head Comparison: Homo-PROTAC pVHL30 Degrader 1 vs. Monomeric VHL Inhibitor VH032
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Homo-PROTAC pVHL30 degrader 1 and the monomeric von Hippel-Lindau (VHL) inhibitor VH032. This analysis is supported by experimental data to delineate their distinct mechanisms of action and functional consequences.
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular oxygen-sensing pathway, primarily by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for proteasomal degradation under normoxic conditions.[1][2][3] Modulation of VHL activity has significant therapeutic potential. This guide compares two distinct small-molecule approaches to target VHL: competitive inhibition with VH032 and induced degradation with the this compound.
Mechanism of Action: Inhibition vs. Degradation
VH032 is a small molecule inhibitor that competitively binds to the substrate recognition pocket of VHL, thereby disrupting the VHL/HIF-1α interaction.[1] This inhibition prevents the ubiquitination and subsequent degradation of HIF-1α, leading to its stabilization and the activation of the hypoxic response, characterized by the upregulation of HIF target genes.[3] Interestingly, treatment with VHL inhibitors like VH032 can also lead to an increase in VHL protein levels through stabilization of the protein.[4]
In contrast, the this compound is a bivalent molecule constructed from two VH032 ligands connected by a linker.[5][6] This design facilitates the dimerization of VHL, which paradoxically triggers the E3 ligase to ubiquitinate itself, leading to its own proteasomal degradation.[5][7][8] This self-degradation is highly efficient and selective for the longer pVHL30 isoform.[5][9] A key advantage of this degradation approach is that it achieves knockdown of pVHL30 without inducing a hypoxic response at its effective concentrations.[5][6][9]
Quantitative Comparison of Performance
The following tables summarize the key quantitative data for pVHL30 degrader 1 and VH032 based on available experimental evidence.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | Monomeric VHL Inhibitor VH032 | Reference |
| Binding Affinity (Kd to VHL) | Not directly reported, but forms a highly avid 2:1 complex | 185 nM | [10] |
| Cellular Degradation (DC50 of pVHL30) | < 100 nM (after 24h) | Does not induce degradation | [5] |
| Cellular Inhibition (Effective Concentration) | Induces complete degradation at 10 nM | > 10 µM for full target engagement | [3][5] |
| Cooperativity of Ternary Complex (α) | 18 (for VHL:degrader:VHL) | Not Applicable | [1] |
Table 2: Functional Consequences in Cells
| Cellular Effect | This compound | Monomeric VHL Inhibitor VH032 | Reference |
| Effect on pVHL30 Protein Levels | Potent and rapid degradation | Stabilization and potential increase | [4][5] |
| Effect on HIF-1α Protein Levels | No significant stabilization at effective concentrations | Stabilization | [3][5] |
| Induction of Hypoxic Response | No | Yes | [3][5] |
Experimental Methodologies
Detailed protocols for key experiments cited in this guide are provided below.
Western Blotting for VHL Degradation
This protocol is used to determine the degradation of pVHL30 induced by the Homo-PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere overnight. Treat the cells with varying concentrations of pVHL30 degrader 1 for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against VHL overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Calculate the percentage of VHL degradation relative to the vehicle control to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation).
HIF-1α Stabilization Assay
This protocol is used to assess the stabilization of HIF-1α by VH032.
-
Cell Culture and Treatment: Plate cells and treat with VH032 at various concentrations for a specified duration (e.g., 6 hours). Include a positive control (e.g., CoCl2 or hypoxia) and a vehicle control.[11]
-
Cell Lysis: Perform rapid cell lysis on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the labile HIF-1α protein.[12]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Perform Western blotting as described above, using a primary antibody specific for HIF-1α.
-
Analysis: Compare the levels of HIF-1α in treated cells to the controls to determine the extent of stabilization.
Visualizing the Mechanisms and Pathways
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanisms of VH032 and pVHL30 degrader 1.
Caption: VHL signaling in normoxia and hypoxia.
Caption: Workflow for protein degradation/stabilization assays.
Conclusion
The this compound and the monomeric VHL inhibitor VH032 represent two powerful yet fundamentally different modalities for targeting the VHL E3 ligase. VH032 acts as a classical inhibitor, leading to the stabilization of HIF-1α and the induction of a hypoxic response. In contrast, pVHL30 degrader 1 leverages the cell's own protein disposal machinery to induce the selective self-degradation of VHL, offering a potent and isoform-selective knockdown without the concomitant activation of hypoxia-related pathways. The choice between these two molecules will depend on the specific research question and therapeutic goal, with the degrader offering a novel approach to achieving functional knockout of an E3 ligase with high specificity and potency.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation | Semantic Scholar [semanticscholar.org]
- 8. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Imaging of HIF-1α Stabilization and Degradation | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
CM11: A Comparative Analysis of Isoform-Specific pVHL Degradation
A detailed guide for researchers on the preferential degradation of pVHL30 over pVHL19 by the Homo-PROTAC CM11.
The von Hippel-Lindau (VHL) tumor suppressor protein, a key component of an E3 ubiquitin ligase complex, plays a critical role in cellular oxygen sensing through its targeting of hypoxia-inducible factors (HIFs) for degradation.[1][2][3] The VHL gene produces two main protein isoforms, a full-length 30 kDa protein (pVHL30) and a shorter 19 kDa protein (pVHL19) that arises from an internal translation start site.[4][5] While both isoforms are biologically active, they exhibit differences in subcellular localization and function.[4][5][6] CM11, a novel bivalent small molecule dimerizer of VHL, also known as a Homo-PROTAC, has emerged as a powerful research tool due to its remarkable ability to induce the potent and selective degradation of pVHL30, with minimal effect on pVHL19.[7] This guide provides a comprehensive comparison of CM11's effects on these two isoforms, supported by experimental data and detailed protocols.
Isoform Specificity of CM11-Induced Degradation
CM11 is composed of two VHL ligands joined by a linker, designed to dimerize VHL and trigger its self-degradation.[8] This self-degradation process, mediated by the proteasome, is highly dependent on the specific isoform of pVHL.[7]
Quantitative Comparison of pVHL30 and pVHL19 Degradation
Experimental evidence from studies in various cell lines, including HeLa and U2OS cells, consistently demonstrates the profound and selective degradation of pVHL30 by CM11. In contrast, the levels of pVHL19 remain largely unaffected.[7]
| Cell Line | CM11 Concentration | Treatment Time | pVHL30 Degradation (%) | pVHL19 Degradation (%) | Reference |
| HeLa | 1 µM | 10 hours | Total Knockdown | ~10% | [7][9] |
| HeLa | 10 nM | 4 hours | Complete Depletion | Minimal | [7] |
| U2OS | Not specified | 2 hours | >70% | Not specified | [7] |
| U2OS | Not specified | 8 hours | Essentially Complete | Not specified | [7] |
Table 1: CM11-Induced Degradation of pVHL Isoforms. This table summarizes the quantitative data on the percentage of degradation of pVHL30 and pVHL19 upon treatment with CM11 in different cell lines and conditions.
The half-degrading concentration (DC50) for pVHL30 in HeLa cells after 24 hours of treatment is less than 100 nM, highlighting the high potency of CM11. This represents a greater than 1000-fold increase in cellular activity compared to its parent VHL ligand, VH032.[7]
Mechanistic Insights into Isoform Selectivity
The preferential degradation of pVHL30 over pVHL19 is an intriguing aspect of CM11's activity.[7] While the precise mechanism is still under investigation, several hypotheses have been proposed.
One leading hypothesis suggests that the differential cellular localization and protein-protein interactions of the two isoforms may contribute to the observed selectivity. pVHL30 has been shown to associate with microtubules, a function independent of its ligase activity, whereas pVHL19 is more evenly distributed between the nucleus and cytosol.[4][5][7] It is speculated that pVHL19 may preferentially act as part of the functional CRL2-VHL E3 ligase complex, while CM11 induces the dimerization and subsequent degradation of pVHL30, treating it as a 'neo-substrate'.[7]
Biophysical studies have shown that the VHL-binding component of CM11 does not distinguish between the two isoforms at the level of binary target engagement, and CM11 does not show significant preference for either isoform within the ternary complex.[7] This suggests that the selectivity arises from downstream cellular processes following the initial binding and dimerization events.
Signaling Pathways and Experimental Workflows
To understand the context of CM11's action, it is essential to visualize the key signaling pathways and experimental procedures involved.
Figure 1: Simplified VHL-HIF Signaling Pathway. Under normoxic conditions, pVHL targets hydroxylated HIF-α for proteasomal degradation. In hypoxia, HIF-α is stabilized and activates target gene expression.
Figure 2: Proposed Mechanism of CM11-Induced pVHL30 Degradation. CM11 dimerizes two molecules of pVHL30, leading to self-ubiquitination and subsequent proteasomal degradation. This effect is not significantly observed for pVHL19.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the isoform specificity of CM11.
Cell Culture and Treatment
-
Cell Lines: HeLa or U2OS cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
CM11 Treatment: A stock solution of CM11 in DMSO is prepared. Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of CM11 or DMSO as a vehicle control.
Western Blotting for pVHL Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for VHL (to detect both isoforms) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the levels of pVHL30 and pVHL19 are normalized to the loading control.
Figure 3: Experimental Workflow for Western Blot Analysis. This diagram outlines the key steps involved in assessing pVHL protein levels following CM11 treatment.
Conclusion
CM11 is a highly selective chemical tool for inducing the degradation of the pVHL30 isoform while sparing pVHL19. This remarkable isoform specificity provides a unique opportunity for researchers to dissect the distinct biological functions of pVHL30 and pVHL19. The minimal impact of CM11 on pVHL19 allows for the study of pVHL30-specific roles without the confounding effects of a complete VHL knockdown, which would trigger a robust hypoxic response.[7] For scientists in drug development and cell biology, CM11 serves as an invaluable probe to explore the intricacies of the VHL signaling pathway and the differential contributions of its isoforms to cellular homeostasis and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pVHL19 is a biologically active product of the von Hippel–Lindau gene arising from internal translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pVHL19 is a biologically active product of the von Hippel-Lindau gene arising from internal translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Selectivity of pVHL30 Degrader 1: A Comparative Proteomic Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of targeted protein degraders is paramount. This guide provides a comprehensive comparison of the proteomic selectivity of pVHL30 degrader 1, also known as CM11, against other VHL-targeting degraders, supported by experimental data from key scientific publications.
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular protein degradation machinery and a frequent target for proteolysis-targeting chimeras (PROTACs). pVHL30 degrader 1 (CM11) is a "Homo-PROTAC" designed to induce the dimerization and subsequent self-degradation of VHL. Its unique isoform selectivity makes it a valuable tool for studying VHL biology. This guide delves into the proteomic data that confirms its selectivity and compares its performance with other VHL-recruiting degraders.
Quantitative Proteomic Analysis of pVHL30 Degrader 1 (CM11)
A seminal study published in Nature Communications by Maniaci et al. detailed the development and characterization of CM11.[1][2] A key aspect of this research was the unbiased, quantitative mass spectrometry-based proteomic analysis to assess the selectivity of CM11.
The study revealed that CM11 is remarkably selective for the pVHL30 isoform. When HeLa cells were treated with CM11, a potent and rapid degradation of pVHL30 was observed, with a half-degrading concentration (DC50) of less than 100 nM.[3] In contrast, the shorter isoform, pVHL19, was only minimally affected.
To investigate off-target effects, a proteome-wide analysis was conducted, quantifying over 6,450 proteins. The results demonstrated the high specificity of CM11. Besides the intended target, pVHL30, only Cullin-2 (Cul2), a known binding partner of VHL within the E3 ligase complex, showed a modest reduction in protein levels. No other proteins were significantly depleted, highlighting the clean off-target profile of CM11.
| Protein | Fold Change vs. Control (CM11 treatment) | Significance |
| pVHL30 | Significantly Decreased | On-target |
| pVHL19 | Minimally Decreased | Isoform Selectivity |
| Cullin-2 | Moderately Decreased | On-target Pathway |
| Other Proteins (6,450 quantified) | No Significant Change | High Selectivity |
Table 1: Summary of quantitative proteomic analysis of HeLa cells treated with pVHL30 degrader 1 (CM11). Data synthesized from Maniaci et al., Nature Communications.
Comparison with Other VHL-Recruiting Degraders
Another example is the VHL-based degrader MZ1, which targets BET bromodomains. While effective in degrading its intended targets, proteomic studies of MZ1 have sometimes revealed off-target effects on other bromodomain-containing proteins, depending on the cellular context and concentration used.
The key distinction of pVHL30 degrader 1 (CM11) is its primary function as a self-degrader of VHL, and specifically the pVHL30 isoform. This contrasts with conventional VHL-recruiting PROTACs that are designed to degrade other target proteins. The high isoform selectivity of CM11 provides a unique tool to dissect the specific functions of pVHL30 without globally ablating all VHL protein.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of proteomic data. The following is a summary of the experimental protocol used for the quantitative proteomic analysis of CM11, based on the Maniaci et al. study.
Cell Culture and Treatment:
-
HeLa cells were cultured under standard conditions.
-
Cells were treated with 1 µM of CM11 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
Protein Extraction and Digestion:
-
Cells were harvested, washed with PBS, and lysed in a buffer containing urea (B33335) and protease inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Proteins were reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.
Isobaric Tagging and Mass Spectrometry:
-
Peptides were labeled with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.
-
Labeled peptides were combined and fractionated using high-pH reversed-phase chromatography.
-
Fractions were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Fusion).
Data Analysis:
-
Raw mass spectrometry data was processed using a suitable software package (e.g., MaxQuant or Proteome Discoverer).
-
Peptide and protein identification was performed by searching against a human protein database.
-
Reporter ion intensities from the isobaric tags were used to calculate protein abundance ratios between different treatment conditions.
-
Statistical analysis was performed to identify proteins with significant changes in abundance.
Visualizing the Experimental Workflow and Mechanism
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for proteomic analysis of CM11 selectivity.
References
A Comparative Efficacy Analysis of VHL-Recruiting PROTACs: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Among the E3 ligases hijacked by PROTACs, the von Hippel-Lindau (VHL) E3 ligase is a popular choice due to its broad tissue expression and the availability of high-affinity ligands. This guide provides a comparative overview of the efficacy of CM11, a unique VHL homo-PROTAC, and other well-characterized VHL-based PROTACs, offering a resource for researchers in drug discovery and chemical biology.
Quantitative Efficacy of VHL PROTACs
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of a target protein, measured as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparisons in the same experimental systems are limited in publicly available literature, this section compiles key efficacy data for CM11 and other notable VHL-recruiting PROTACs from various studies.
| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line(s) | Reference(s) |
| CM11 | pVHL30 (self-degradation) | VHL | < 100 nM | Not Reported | HeLa | [1][2] |
| MZ1 | BRD4 | VHL | 8 nM | >95% | H661 | [3][4] |
| 23 nM | >95% | H838 | [3][4] | |||
| ARV-110 | Androgen Receptor (AR) | VHL | ~1 nM | >90% | Various Prostate Cancer Cell Lines | [5][6][7] |
Note: The presented DC50 and Dmax values are highly dependent on the specific experimental conditions, including cell line, treatment duration, and assay methodology. Therefore, direct comparison of absolute values across different studies should be approached with caution.
Mechanism of Action: A Tale of Two Strategies
VHL-based PROTACs operate by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target.
Heterobifunctional PROTACs (e.g., MZ1, ARV-110)
Standard VHL PROTACs are heterobifunctional molecules composed of a ligand for the protein of interest (POI), a VHL ligand, and a linker. These molecules bring the POI into proximity with the VHL E3 ligase, facilitating the transfer of ubiquitin to the POI.
Homo-PROTACs (e.g., CM11)
CM11 represents a distinct class of PROTACs known as "homo-PROTACs." It is composed of two VHL ligands joined by a linker.[1][6][8][9] This design induces the dimerization of the VHL protein, leading to its own ubiquitination and degradation.[8][9] This "self-degradation" mechanism makes CM11 a valuable tool for studying the biology of the VHL E3 ligase itself.
Visualizing the Pathways and Processes
To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nursingcenter.com [nursingcenter.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. benchchem.com [benchchem.com]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 8. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Effect of pVHL30 Degradation on HIF-1α Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of von Hippel-Lindau protein 30 (pVHL30) degradation in regulating the stability of Hypoxia-Inducible Factor-1α (HIF-1α). It explores the canonical pVHL-mediated degradation pathway and contrasts it with alternative, pVHL-independent mechanisms of HIF-1α regulation. Detailed experimental protocols and quantitative data are presented to support the evaluation of therapeutic strategies targeting this critical oxygen-sensing pathway.
The Canonical Pathway: pVHL-Mediated Degradation of HIF-1α
Under normoxic (normal oxygen) conditions, the stability of HIF-1α is tightly regulated by the ubiquitin-proteasome system.[1] The VHL gene encodes two major protein isoforms, a 30 kDa protein (pVHL30) and a 19 kDa protein (pVHL19), which differ by the presence of an N-terminal acidic domain in pVHL30.[2] Both isoforms are components of an E3 ubiquitin ligase complex that targets HIF-1α for degradation.[2][3]
The process begins with the hydroxylation of specific proline residues (Pro402 and Pro564) on HIF-1α by prolyl hydroxylases (PHDs).[4] This post-translational modification creates a binding site for the pVHL E3 ligase complex.[4][5] Upon binding, pVHL mediates the polyubiquitination of HIF-1α, marking it for rapid degradation by the 26S proteasome.[6][7][8] This ensures that HIF-1α levels remain low in the presence of oxygen.
In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their co-substrate, molecular oxygen.[9] Consequently, HIF-1α is not hydroxylated, pVHL cannot bind to it, and HIF-1α is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in adaptation to low oxygen, such as those promoting angiogenesis and glycolysis.
Figure 1. pVHL-mediated degradation of HIF-1α under normoxic versus hypoxic conditions.
Impact of pVHL30 Degradation on HIF-1α Stability
The degradation of pVHL30, for instance through targeted protein degradation technologies (e.g., PROTACs), would lead to a significant stabilization of HIF-1α, even under normoxic conditions. Loss of pVHL function is sufficient to cause dysregulation of HIF-1α.[10][11] This mimics the effects observed in VHL-deficient cells, where HIF-1α is constitutively stable.
Quantitative Comparison of HIF-1α Half-Life
The following table summarizes the expected half-life of HIF-1α under different cellular conditions. The data for "pVHL30 Degraded" is extrapolated from studies on VHL-deficient cell lines, as specific quantitative data on the degradation of the pVHL30 isoform is limited.
| Condition | Cellular State | Expected HIF-1α Half-Life | Key Regulatory Factor |
| Normoxia | Wild-Type | ~5-8 minutes[12] | pVHL E3 Ligase Complex |
| Hypoxia | Wild-Type | > 1 hour | Inhibition of PHDs |
| Normoxia | pVHL30 Degraded (VHL-deficient) | Significantly increased (> 1 hour) | Absence of functional pVHL |
| Normoxia | pVHL-independent Degradation | Variable (e.g., ~200 min for slow component)[3] | Alternative E3 Ligases (e.g., HAF, FBW7) |
Alternative pVHL-Independent Pathways for HIF-1α Degradation
While the pVHL pathway is the primary regulator of HIF-1α stability, several pVHL-independent mechanisms have been identified. These alternative pathways contribute to the fine-tuning of HIF-1α levels and can be significant in cells with mutated or silenced VHL.
-
Receptor for Activated C Kinase 1 (RACK1): RACK1 can compete with HSP90 for binding to HIF-1α and recruit components of an E3 ligase complex, promoting HIF-1α degradation in an oxygen-independent manner.[13][14]
-
Hypoxia-Associated Factor (HAF): HAF is an E3 ubiquitin ligase that can bind to and ubiquitinate HIF-1α, leading to its degradation irrespective of oxygen levels and pVHL status.[14]
-
F-box and WD repeat domain-containing 7 (FBW7): Phosphorylation of HIF-1α by GSK3β can trigger its degradation via the E3 ligase FBW7, independent of pVHL.[15]
-
20S Proteasome: Under conditions of high oxidative stress, HIF-1α can be oxidized and subsequently degraded by the 20S proteasome in a ubiquitin-independent manner.[6]
-
Chaperone-Mediated Autophagy (CMA): HIF-1α can also be targeted for degradation through chaperone-mediated autophagy, a lysosomal pathway.[1]
These alternative pathways highlight the complexity of HIF-1α regulation and offer additional targets for therapeutic intervention.
Experimental Protocols for Evaluating HIF-1α Stability
To assess the effect of pVHL30 degradation on HIF-1α stability, a combination of molecular and cellular biology techniques is employed. The following are detailed protocols for key experiments.
Figure 2. Experimental workflow for assessing HIF-1α stability.
Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.[16]
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[17][18]
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.[17]
-
Treat cells with the experimental compound (e.g., pVHL30 degrader) for the desired duration.
-
Add CHX to the culture medium to a final concentration of 50-100 µg/mL to inhibit protein synthesis.[19] A DMSO vehicle control should be included.
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute time point represents the initial protein level.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer on ice.[17]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[17]
-
Analyze the protein lysates by Western blotting to detect HIF-1α levels.
Western Blotting
Western blotting is used to detect and quantify the amount of a specific protein in a sample.[20]
Materials:
-
Protein lysates from CHX chase assay
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-pVHL, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Normalize the protein concentration of all samples.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary antibody overnight at 4°C.[21]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[21]
-
Quantify the band intensities using software like ImageJ. Normalize the HIF-1α signal to the loading control.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins interact within a cell.[22] This protocol can be adapted to assess the interaction between pVHL and HIF-1α.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (less stringent than RIPA to preserve protein-protein interactions)
-
Primary antibody for immunoprecipitation (e.g., anti-pVHL)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blotting (anti-HIF-1α, anti-pVHL)
Procedure:
-
Lyse cells in Co-IP lysis buffer and pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-pVHL) for several hours to overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for both the "bait" protein (pVHL) and the potential "prey" protein (HIF-1α).
Conclusion
The degradation of pVHL30 is a critical event that leads to the stabilization of HIF-1α, a master regulator of the hypoxic response. Understanding the quantitative effects of pVHL30 degradation on HIF-1α stability is essential for the development of novel therapeutics targeting diseases characterized by dysregulated HIF signaling, such as cancer and ischemia. While the pVHL pathway is the dominant regulator, a comprehensive evaluation must also consider the role of alternative, pVHL-independent degradation mechanisms. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these complex regulatory networks and to assess the efficacy of new therapeutic agents.
References
- 1. Determination of HIF-1α degradation pathways via modulation of the propionyl mark [bmbreports.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. The pVHL-hIF-1 system. A key mediator of oxygen homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]
- 7. Parallel Regulation of von Hippel-Lindau Disease by pVHL-Mediated Degradation of B-Myb and Hypoxia-Inducible Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of regulation of the hypoxia‐inducible factor‐1α by the von Hippel‐Lindau tumor suppressor protein | The EMBO Journal [link.springer.com]
- 9. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of pVHL is sufficient to cause HIF dysregulation in primary cells but does not promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of pVHL is sufficient to cause HIF dysregulation in primary cells but does not promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. Hypoxia-Associated Factor, a Novel E3-Ubiquitin Ligase, Binds and Ubiquitinates Hypoxia-Inducible Factor 1α, Leading to Its Oxygen-Independent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase inhibitor induced pVHL-independent degradation of HIF-1α and hierarchical quality control of pVHL via chaperone system | PLOS One [journals.plos.org]
- 16. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 17. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 21. benchchem.com [benchchem.com]
- 22. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
VHL Knockdown: A Comparative Analysis of siRNA and Homo-PROTAC Efficacy
In the realm of targeted protein degradation, the precise and efficient knockdown of specific proteins is paramount for both research and therapeutic applications. The von Hippel-Lindau (VHL) protein, a critical component of the E3 ubiquitin ligase complex, has emerged as a significant target. This guide provides a comparative analysis of two prominent methods for VHL knockdown: small interfering RNA (siRNA) and Homo-PROTACs, with a focus on supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to VHL Knockdown Strategies
siRNA-mediated knockdown is a well-established technique that operates at the post-transcriptional level. By introducing a complementary double-stranded RNA molecule, the cell's natural RNA interference (RNAi) machinery is harnessed to cleave and degrade the target VHL mRNA, thereby preventing its translation into protein.
Homo-PROTACs (Proteolysis Targeting Chimeras) represent a newer, chemically-induced approach to protein degradation. These molecules are bivalent, consisting of two ligands for the same E3 ligase—in this case, VHL—connected by a linker. This design induces the dimerization of VHL, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[1][2] This "suicide-type" chemical knockdown offers a distinct mechanism of action compared to the genetic interference of siRNA.[1][2]
Quantitative Comparison of VHL Knockdown
The efficacy of VHL knockdown by siRNA and the Homo-PROTAC CM11 has been directly compared in several studies. Western blot analysis consistently demonstrates that while both methods can reduce VHL protein levels, Homo-PROTACs can achieve a more potent and selective degradation of specific VHL isoforms.
| Method | Target | Cell Lines | Observed VHL Reduction | Key Findings | Reference |
| siRNA | VHL mRNA | HeLa, 786-O, RCC4 | Significant reduction of all VHL isoforms | Knockdown is effective but may not be complete, with remaining VHL still capable of regulating HIF-1α.[3] | [4] |
| Homo-PROTAC (CM11) | VHL Protein | HeLa, 786-O, RCC4 | Potent and selective degradation of the pVHL30 isoform, with total knockdown observed.[4] | CM11 induces rapid and proteasome-dependent self-degradation of VHL.[2] The shorter pVHL19 isoform is largely spared.[4] | [2][4] |
Downstream Effects on HIF-1α Signaling
A primary function of the VHL E3 ligase complex is to target the alpha subunit of Hypoxia Inducible Factor 1 (HIF-1α) for degradation under normoxic conditions. Therefore, the impact of VHL knockdown on HIF-1α stabilization is a crucial measure of functional efficacy.
Interestingly, both siRNA-mediated knockdown and selective degradation by the Homo-PROTAC CM11 result in only a minor increase in HIF-1α levels.[3][4] This suggests that a complete knockdown of all VHL isoforms is necessary to achieve significant HIF-1α stabilization.[4] The residual VHL protein after siRNA treatment, or the unaffected pVHL19 isoform in the case of CM11, appears sufficient to maintain low levels of HIF-1α.[3][4]
Experimental Protocols
Below are detailed methodologies for performing VHL knockdown using siRNA and a VHL Homo-PROTAC.
VHL siRNA Knockdown Protocol
This protocol is adapted for primary human umbilical vein endothelial cells (HUVECs) but can be modified for other cell lines.[5]
-
Cell Seeding: Plate HUVECs in antibiotic-free growth medium at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: Dilute VHL-targeting siRNA and a non-targeting control siRNA in a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium and incubate for 5 minutes.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for protein extraction and subsequent Western blot analysis to assess the level of VHL knockdown.
VHL Homo-PROTAC (CM11) Treatment Protocol
This protocol is based on studies using the VHL Homo-PROTAC CM11.[4]
-
Cell Seeding: Plate cells (e.g., HeLa) in a suitable growth medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of CM11 in DMSO. Further dilute the stock solution in a culture medium to the desired final concentration (e.g., 1 µM).
-
Treatment: Replace the existing medium with the medium containing CM11 or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Treat the cells for a specified duration (e.g., 10 hours).
-
Analysis: Lyse the cells and collect the protein lysates. Analyze the levels of VHL isoforms and other proteins of interest (e.g., HIF-1α, Cullin2) by Western blotting.
Visualizing the Mechanisms
To better understand the distinct mechanisms of siRNA and Homo-PROTACs, the following diagrams illustrate their respective workflows and the central signaling pathway they influence.
Conclusion
Both siRNA and Homo-PROTACs are effective tools for reducing VHL protein levels, each with distinct advantages. SiRNA offers a straightforward method for gene silencing, while Homo-PROTACs provide a means for rapid, selective, and potent chemical knockdown of the target protein. The choice between these methods will depend on the specific experimental goals, such as the desired level of selectivity for VHL isoforms and the preference for genetic versus chemical perturbation. The observation that significant HIF-1α stabilization is not achieved with either method under the reported conditions highlights the robustness of the cellular machinery for HIF-1α regulation and underscores the need for near-complete VHL ablation to elicit a strong hypoxic response.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Biophysical intricacies of VHL-Mediated Ternary Complexes: A Comparative Analysis of CM11 and Alternative PROTACs
For researchers, scientists, and drug development professionals, understanding the biophysical properties of PROTAC-induced ternary complexes is paramount for the rational design of effective protein degraders. This guide provides a comparative analysis of the biophysical characterization of the VHL:CM11:VHL homo-PROTAC ternary complex against a conventional VHL-based hetero-PROTAC complex, supported by experimental data and detailed methodologies.
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, frequently hijacked by Proteolysis Targeting Chimeras (PROTACs) to induce the ubiquitination and subsequent degradation of specific proteins of interest. A unique application of this system is the development of "homo-PROTACs," such as CM11, which are bivalent molecules designed to induce the dimerization and self-degradation of VHL itself.[1] This guide delves into the biophysical characteristics of the ternary complex formed by VHL and CM11, drawing comparisons with well-characterized hetero-PROTAC systems that target other proteins for degradation via VHL.
Comparative Biophysical Data of VHL Ternary Complexes
The stability and formation of the ternary complex are critical determinants of a PROTAC's efficacy. Biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI) are instrumental in quantifying the binding affinities and thermodynamics of these interactions.[2][3]
Below is a summary of key biophysical parameters for the VHL:CM11:VHL complex and a representative alternative, the VHL:MZ1:BRD4 ternary complex.
| Parameter | VHL:CM11:VHL Complex | VHL:MZ1:BRD4 Complex | Significance |
| PROTAC | CM11 (Homo-PROTAC) | MZ1 (Hetero-PROTAC) | Type of induced dimerization |
| Target Protein | VHL | BRD4 (Bromodomain-containing protein 4) | Self-degradation vs. targeted degradation |
| Binding Affinity (Kd) | High avidity, full 2:1 stoichiometry observed in ITC[1] | Binary (MZ1 to VHL): ~29-66 nM (SPR, ITC); Ternary (VHL:MZ1 to BRD4): ~4 nM (ITC)[2] | Indicates the strength of the interaction. Lower Kd signifies stronger binding. |
| Cooperativity (α) | ~20[4][5] | ~15-26[2] | A measure of how the binding of one component influences the binding of the other. α > 1 indicates positive cooperativity, which is favorable for ternary complex formation. |
| Thermodynamics (ITC) | Data not readily available in public sources | Binary (MZ1 to VHL): Favorable enthalpy (ΔH). Ternary formation is also enthalpically driven.[2] | Provides insight into the forces driving complex formation (enthalpy vs. entropy). |
| Kinetics (SPR/BLI) | Data not readily available in public sources | Ternary complex off-rate (koff): 0.014 s⁻¹[2] | Describes the rates of association (kon) and dissociation (koff) of the complex. Slower koff indicates a more stable complex. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: VHL:CM11:VHL homo-PROTAC mechanism of action.
Caption: General workflow for biophysical characterization.
Detailed Experimental Protocols
The following are generalized protocols for the key biophysical assays used to characterize VHL ternary complexes. Specific concentrations and instrument settings should be optimized for each experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze the purified VHL protein and the small molecule (e.g., CM11 or MZ1) into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Determine the accurate concentrations of the protein and the ligand.
-
-
ITC Experiment:
-
Load the VHL protein into the sample cell of the microcalorimeter.
-
Load the small molecule into the injection syringe.
-
Perform a series of injections of the small molecule into the protein solution while monitoring the heat changes.
-
A control experiment with the small molecule injected into the buffer should be performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[3]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data (kon and koff) in addition to binding affinity (Kd).
Protocol:
-
Sensor Chip Preparation:
-
Immobilize one of the binding partners (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.
-
-
Binding Measurement:
-
Inject a series of concentrations of the analyte (e.g., CM11 or the pre-formed MZ1:BRD4 complex) over the sensor surface and a reference surface.
-
Monitor the change in the refractive index, which is proportional to the mass bound to the surface.
-
After the association phase, flow buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding response.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[2]
-
Biolayer Interferometry (BLI)
BLI is another optical biosensing technique similar to SPR that can be used to study biomolecular interactions in real-time.
Protocol:
-
Sensor Preparation:
-
Immobilize a biotinylated VHL protein onto streptavidin-coated biosensors.
-
-
Experiment Steps:
-
Establish a baseline in the reaction buffer.
-
Associate the analyte (e.g., CM11 or MZ1:BRD4 complex) by dipping the sensors into wells containing different concentrations of the analyte.
-
Dissociate the complex by moving the sensors to buffer-containing wells.
-
-
Data Analysis:
-
The binding and dissociation curves are analyzed using the instrument's software to determine kon, koff, and Kd.[3]
-
Conclusion
The biophysical characterization of ternary complexes is a critical step in the development of PROTACs. The homo-PROTAC CM11 demonstrates a highly cooperative formation of a VHL:CM11:VHL ternary complex, leading to efficient self-degradation.[1] This contrasts with hetero-PROTACs like MZ1, which also leverage cooperativity to form a stable ternary complex with VHL and a target protein such as BRD4.[2] The quantitative data obtained from techniques like ITC, SPR, and BLI provide invaluable insights into the structure-activity relationships and the molecular recognition events that govern the efficacy of these powerful molecules. Future studies providing more detailed kinetic and thermodynamic data for the VHL:CM11:VHL complex will further enhance our understanding and aid in the design of next-generation protein degraders.
References
- 1. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing pVHL30 Degradation: A Comparative Guide to Functional Consequences on Downstream Pathways
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) tumor suppressor protein, pVHL, is a critical regulator of cellular response to oxygen availability. Its longest form, pVHL30, is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic conditions. The degradation of pVHL30, or its functional inactivation through mutation, leads to the stabilization of HIF-1α and the subsequent activation of a plethora of downstream genes involved in angiogenesis, glucose metabolism, and cell survival. This guide provides a comparative analysis of the functional consequences of pVHL30 degradation, offering insights into the alternative cellular states and detailing experimental methodologies to assess these changes.
The Canonical pVHL-HIF-1α Signaling Pathway
Under normal oxygen levels (normoxia), prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This modification allows pVHL30 to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. When pVHL30 is degraded or absent, this process is inhibited, leading to the accumulation of HIF-1α.
Figure 1: The pVHL-HIF-1α signaling pathway under normoxic conditions with active pVHL30 versus a state of pVHL30 degradation or inactivity.
Functional Comparison: pVHL30 vs. pVHL19
The VHL gene also produces a shorter isoform, pVHL19, through an alternative internal translation initiation site. While both isoforms can target HIF-1α for degradation, key differences in their localization and interacting partners suggest distinct functional roles. The degradation of pVHL30 would effectively shift the cellular balance towards the functional profile of pVHL19, which is predominantly nuclear.
| Feature | pVHL30 (Full-Length) | pVHL19 (Shorter Isoform) | Functional Consequence of pVHL30 Degradation |
| Subcellular Localization | Primarily cytoplasmic, with some nuclear presence[1] | Equally distributed between the nucleus and cytoplasm[1] | Increased relative nuclear pVHL activity (from remaining pVHL19). |
| HIF-1α Regulation | Binds and promotes degradation of HIF-1α in the cytoplasm.[2] | Also binds and promotes degradation of HIF-1α.[1][3] | Overall decrease in cytoplasmic HIF-1α degradation, leading to its stabilization and nuclear translocation. |
| Interaction with Elongins B/C | Binds to Elongin B and C to form the E3 ligase complex.[1] | Binds to Elongin B and C, but potentially with lower affinity.[1] | Reduced efficiency of the cytoplasmic E3 ligase complex assembly. |
| Unique Interacting Partners | Interacts with proteins like p14/ARF.[4] | Does not interact with p14/ARF.[4] | Loss of pVHL30-specific, HIF-independent functions. |
Quantitative Consequences of pVHL30 Degradation on Downstream Pathways
The degradation of pVHL30 leads to a cascade of molecular events, culminating in the altered expression of numerous genes. The primary consequence is the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates target gene transcription.
| Parameter | State with Functional pVHL30 | State with Degraded pVHL30 | Method of Measurement |
| HIF-1α Protein Level | Low / Undetectable (in normoxia) | High / Stabilized | Western Blot, ELISA |
| Nuclear HIF-1α | Low | High | Nuclear/Cytoplasmic Fractionation followed by Western Blot |
| VEGF mRNA Level | Basal | Significantly Increased[5][6] | qRT-PCR |
| GLUT1 mRNA Level | Basal | Significantly Increased[5][6] | qRT-PCR |
| HIF-1α Transcriptional Activity | Low | High | Luciferase Reporter Assay |
| Cell Migration/Angiogenesis | Basal | Increased[7] | Cell Migration Assays, Tube Formation Assays |
Experimental Protocols
siRNA-Mediated Knockdown of pVHL30
This protocol describes the transient silencing of pVHL30 expression using small interfering RNA (siRNA) to mimic its degradation.
Materials:
-
Human cell line (e.g., HEK293T, RCC4)
-
siRNA targeting the N-terminal region of pVHL30 (specific to the long isoform)
-
Scrambled (non-targeting) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of pVHL30-specific siRNA or scrambled siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for downstream analysis, such as Western Blot for protein levels or qRT-PCR for mRNA levels.
Quantitative Western Blot for HIF-1α and Downstream Targets
Materials:
-
Cell lysates from pVHL30 knockdown and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-VEGF, anti-GLUT1, anti-pVHL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. Normalize the protein of interest to the loading control (β-actin).
In Vitro Ubiquitination Assay
This assay assesses the E3 ligase activity of the pVHL complex.
Materials:
-
Recombinant pVHL complex (pVHL, Elongin B, Elongin C, Cul2, Rbx1)
-
Recombinant E1 and E2 (UbcH5a/b/c) enzymes
-
Recombinant HIF-1α substrate (or a peptide containing the hydroxylation motif)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the HIF-1α substrate in the ubiquitination reaction buffer.
-
Initiation: Initiate the reaction by adding the recombinant pVHL E3 ligase complex.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an anti-HIF-1α antibody to detect the ubiquitinated forms of the substrate, which will appear as a ladder of higher molecular weight bands.
References
- 1. pVHL19 is a biologically active product of the von Hippel–Lindau gene arising from internal translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pVHL neglected functions, a tale of hypoxia-dependent and -independent regulations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pVHL19 is a biologically active product of the von Hippel-Lindau gene arising from internal translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The long form of pVHL is artifactually modified by serine protease inhibitor AEBSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of pulmonary GLUT1 and VEGF mRNA levels in relation to lung weight in medicolegal autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A positive circuit of VEGF increases Glut-1 expression by increasing HIF-1α gene expression in human retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial cell migration assay. A quantitative assay for prediction of in vivo biology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VHL-Recruiting PROTACs: In Vivo Efficacy and Pharmacokinetics of Homo-PROTAC pVHL30 Degrader 1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy and pharmacokinetic properties of Homo-PROTAC pVHL30 degrader 1 and other notable VHL (von Hippel-Lindau) E3 ligase-recruiting Proteolysis Targeting Chimeras (PROTACs). While this compound has demonstrated potent in vitro activity, to date, no in vivo efficacy or pharmacokinetic data has been published. Therefore, this guide focuses on presenting available in vivo data for alternative VHL-based PROTACs—MZ1, ARD-69, and ACBI2—to offer a valuable perspective for researchers in the field of targeted protein degradation.
Overview of this compound
This compound, also known as CM11, is a bivalent small molecule designed to induce the dimerization and subsequent proteasome-dependent self-degradation of the VHL E3 ubiquitin ligase.[1][2] Composed of two VHL ligands joined by a linker, it has been shown to be a potent and rapid degrader of the pVHL30 isoform in various cell lines without triggering a hypoxic response.[1] This selective knockdown of pVHL30 makes it a valuable chemical probe for studying the cellular functions of VHL. However, the progression of this molecule into in vivo studies has not been documented in publicly available literature.
Comparative In Vivo Efficacy of Alternative VHL-Recruiting PROTACs
In contrast to this compound, several other VHL-recruiting PROTACs have been evaluated in preclinical in vivo models. This section compares the in vivo efficacy of three such degraders: MZ1 (a BET degrader), ARD-69 (an androgen receptor degrader), and ACBI2 (a SMARCA2 degrader).
| Parameter | MZ1 | ARD-69 | ACBI2 |
| Target Protein | BET proteins (BRD2, BRD3, BRD4) | Androgen Receptor (AR) | SMARCA2 |
| Cancer Model | Diffuse Large B-cell Lymphoma (DLBCL), Acute Myeloid Leukemia (AML) | Prostate Cancer | SMARCA4-deficient Lung Cancer |
| Animal Model | NOD-SCID mice with TMD8 xenografts | SCID mice with VCaP xenografts | A549 tumor-bearing mice |
| Dosing Regimen | 100 mg/kg, i.p., 3 days on/4 days off[3] | 50 mg/kg, i.p., single dose[1] | 80 mg/kg, p.o., once daily[4][5] |
| Efficacy Readout | Anti-tumor activity observed at day 10 and 13[3] | Significant reduction in AR and PSA protein levels in tumor tissue for at least 48 hours[1] | 47% tumor growth inhibition (TGI) at day 21[5][6] |
Comparative Pharmacokinetics of Alternative VHL-Recruiting PROTACs
Pharmacokinetic properties are critical for the successful in vivo application of PROTACs. The following table summarizes available pharmacokinetic data for the comparator VHL-based degraders.
| Parameter | MZ1 | ARD-69 | ACBI2 |
| Administration Route | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Intraperitoneal (i.p.) | Intravenous (i.v.), Oral (p.o.) |
| Oral Bioavailability | Very low (due to high Caco-2 efflux ratio)[2][7] | Not reported | 22% (mouse), 18% (rat)[4][8] |
| Clearance | Low to moderate in mice and rats[8] | Not reported | Low to moderate in mice and rats[8] |
| Distribution | Not reported | Not reported | Vss: 0.47 L/kg (mouse, i.v.), 12.8 L/kg (rat, i.v.)[8] |
| Plasma Protein Binding | High | Not reported | >99.8% (human, mouse, rat)[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Detailed Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture human cancer cell lines (e.g., TMD8 for DLBCL, VCaP for prostate cancer, A549 for lung cancer) under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously implant the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., NOD-SCID).
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation fresh daily. For intraperitoneal (i.p.) injection, dissolve the compound in a suitable vehicle (e.g., DMSO/polyethylene glycol/saline). For oral (p.o.) administration, a formulation such as 10% HPβCD may be used.
-
Administer the PROTAC according to the specified dosing regimen (e.g., daily, intermittent).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times weekly.
-
Terminate the study when tumors in the vehicle group reach a predetermined size or after a specified duration.
-
-
Pharmacodynamic Analysis:
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue for protein extraction and subsequent Western blot analysis to determine the level of target protein degradation.
-
Pharmacokinetic Analysis
-
Animal Dosing:
-
Administer a single dose of the PROTAC to mice or rats via the intended route (e.g., i.v. or p.o.).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Process the blood samples to isolate plasma by centrifugation.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples using protein precipitation (e.g., with acetonitrile).
-
Quantify the concentration of the PROTAC in the plasma extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T1/2), and area under the curve (AUC), using non-compartmental analysis.
-
Western Blotting for In Vivo Samples
-
Sample Preparation:
-
Homogenize excised tumor or tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
Safety Operating Guide
Navigating the Disposal of Homo-PROTAC pVHL30 Degrader 1: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds like Homo-PROTAC pVHL30 degrader 1 is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions for every research compound are not always readily available, adherence to established principles of chemical waste management ensures a safe environment and minimizes environmental impact. This guide provides essential information and procedural steps for the proper disposal of this compound, based on general laboratory safety protocols and hazardous waste management guidelines.
Understanding the Compound and Associated Hazards
This compound is a bivalent small molecule designed to induce the degradation of the von Hippel-Lindau (VHL) protein. As with many novel research chemicals, a comprehensive and specific Safety Data Sheet (SDS) with detailed disposal instructions may not be publicly available. Safety Data Sheets for similar research-grade PROTACs and VHL ligands often indicate that the substance is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, the absence of a formal hazard classification does not imply that the compound is harmless. All laboratory chemicals should be handled with care, and a conservative approach to disposal is always recommended.
Key Disposal Considerations
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2]
| Consideration | Description | Best Practices |
| Waste Identification | Determine if the waste is hazardous. In the absence of specific data, treat the compound as potentially hazardous. | Consult the (M)SDS if available. If not, evaluate the chemical properties for ignitability, corrosivity, reactivity, and toxicity. When in doubt, manage as hazardous waste. |
| Segregation | Keep different types of chemical waste separate to prevent dangerous reactions. | Do not mix this compound waste with incompatible materials. Segregate solid waste from liquid waste. Separate halogenated and non-halogenated solvent waste.[3] |
| Containerization | Use appropriate, clearly labeled containers for waste collection. | Collect waste in a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid.[1] The container must be clearly labeled with "Hazardous Waste" and the full chemical name. |
| Storage | Store waste containers safely in the laboratory before pickup. | Waste should be accumulated at or near the point of generation.[2] Store in a designated, well-ventilated area, away from ignition sources and incompatible materials. |
| Documentation | Maintain accurate records of the waste generated. | Keep a log of the chemical waste, including the name of the compound, quantity, and date of accumulation. |
Step-by-Step Disposal Procedures
The following is a general, step-by-step guide for the disposal of this compound. Always prioritize your institution's specific protocols.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any solid waste, such as contaminated filter paper, weighing boats, or gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Sharps Waste: Any chemically contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.[3]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Include the date when the first waste was added to the container.
-
-
Storage in the Lab:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a secondary containment bin in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
-
Scheduling Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often six months for academic labs under EPA's Subpart K regulations), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[1]
-
-
Record Keeping:
-
Document the disposal of the compound in your laboratory's chemical inventory and waste logs.
-
Experimental Workflow and Disposal Decision Making
The following diagram illustrates a typical workflow for handling and disposing of a research chemical like this compound.
This structured approach to waste management is essential for maintaining a safe and compliant research environment. By treating all novel compounds with a high degree of caution and adhering to established waste disposal protocols, researchers can effectively manage the risks associated with chemical experimentation.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Homo-PROTAC pVHL30 Degrader 1
For Immediate Implementation by Laboratory Personnel
As a cornerstone of our commitment to laboratory safety and to empower your research, this document provides critical safety and logistical information for handling Homo-PROTAC pVHL30 degrader 1 (also known as CM11). Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase degrader.[1][2] While specific hazard data for this compound is limited, its potency necessitates careful handling to minimize exposure. The following procedures are based on best practices for managing potent chemical compounds in a research setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Chemical splash goggles- Chemical-resistant lab coat or disposable gown- Two pairs of nitrile gloves (double-gloving) | - Face shield (if there is a risk of splashing)- Respiratory protection (e.g., N95 respirator or as determined by a risk assessment) |
| Handling of Liquids/Solutions | - Chemical splash goggles- Chemical-resistant lab coat or disposable gown- Nitrile gloves | - Face shield for splash-prone procedures |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron over lab coat | - Face shield if splash risk is high |
Operational Plan: A Step-by-Step Guide for Safe Handling
A clear and structured operational plan is crucial for minimizing the risk of exposure and ensuring the reproducibility of your experiments.
Preparation and Planning:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing paper, spatulas, vials, and solvents, are readily available within the designated area.
-
Review Safety Data Sheets (SDS): While a specific SDS for this compound may not be readily available, review the SDS for similar compounds, such as VHL ligands, to understand potential hazards.
Handling the Compound:
-
Weighing:
-
Perform all weighing of the solid compound inside a chemical fume hood.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
Carefully transfer the desired amount of the compound to a tared vial.
-
-
Solution Preparation:
-
Add the solvent (e.g., DMSO) to the vial containing the solid compound slowly and carefully to avoid splashing.[2]
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Cell Treatment (Example Protocol):
-
Culture cells (e.g., HeLa) to the desired confluency in appropriate multi-well plates.[3]
-
Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations.
-
Carefully add the diluted compound to the cell culture wells, minimizing agitation.
-
Incubate the cells for the desired time at 37°C and 5% CO2.[3]
-
Post-Handling Procedures:
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol).
-
Decontaminate all reusable equipment that came into contact with the compound.
-
-
Hand Hygiene: Immediately after removing gloves, wash your hands thoroughly with soap and water.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid waste, including used weighing paper, gloves, and disposable lab coats, should be placed in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of this compound and contaminated culture media should be collected in a designated hazardous waste container for liquid chemical waste.
-
Do not pour any solutions containing the degrader down the drain.
-
-
Container Disposal:
-
Empty vials that contained the compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected as hazardous liquid waste.
-
After rinsing, deface the label on the vial before disposing of it in the appropriate laboratory glass waste container.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. This typically involves incineration by a licensed waste disposal contractor.
-
Visualizing the Process: Workflow and Mechanism
To further clarify the operational and conceptual frameworks, the following diagrams have been generated.
Caption: Simplified signaling pathway of Homo-PROTAC induced VHL degradation.
Caption: Step-by-step workflow for a typical cell-based experiment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
